EPZ004777
Description
a DOT1L inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGFPHDRFQODR-ICLZECGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719178 | |
| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338466-77-5 | |
| Record name | 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 775852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of EPZ004777 in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of EPZ004777, a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L, in the context of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document details the molecular interactions, downstream cellular effects, and key experimental methodologies used to elucidate its function, supported by quantitative data and visual representations of relevant pathways and workflows.
Introduction: Targeting the Epigenetic Driver of MLL-Rearranged Leukemia
Mixed Lineage Leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies characterized by chromosomal translocations involving the MLL1 (KMT2A) gene. These translocations generate fusion proteins that aberrantly recruit the histone methyltransferase DOT1L to chromatin. This mislocalization of DOT1L leads to the hypermethylation of histone H3 at lysine 79 (H3K79) at MLL target gene loci, including critical leukemogenic genes such as HOXA9 and MEIS1.[1][2] The resulting altered epigenetic landscape drives a pro-leukemic gene expression program, making DOT1L a compelling therapeutic target. This compound was developed as a selective inhibitor of DOT1L to reverse this aberrant epigenetic state and selectively kill MLL-rearranged leukemia cells.[3]
Core Mechanism of Action of this compound
This compound is a small molecule inhibitor that acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L.[4] By occupying this site, this compound prevents DOT1L from catalyzing the transfer of a methyl group to its substrate, histone H3 lysine 79.[5] This targeted inhibition of DOT1L's enzymatic activity is the primary mechanism through which this compound exerts its anti-leukemic effects.
The downstream consequences of DOT1L inhibition by this compound in MLL-rearranged leukemia cells are a cascade of events:
-
Reduction of H3K79 Methylation: Treatment with this compound leads to a significant, concentration-dependent decrease in the levels of mono-, di-, and tri-methylated H3K79 globally within the cell.[6]
-
Downregulation of Leukemogenic Gene Expression: The reduction in H3K79 methylation at the promoters and gene bodies of MLL-fusion target genes, most notably HOXA9 and MEIS1, leads to their transcriptional repression.[6][7]
-
Selective Cell Killing: The suppression of this critical oncogenic gene expression program induces cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.[6][8] Notably, non-MLL-rearranged cells are significantly less sensitive to the cytotoxic effects of this compound, highlighting the dependency of MLL-rearranged leukemias on the DOT1L-mediated epigenetic pathway.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: Biochemical Activity of this compound against DOT1L
| Parameter | Value | Notes |
| IC50 | 0.4 nM | Cell-free enzymatic assay.[8] |
| Ki | 300 pM | SAM-competitive inhibition. |
| Selectivity | >1,200-fold | Over other tested protein methyltransferases.[8] |
Table 2: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (µM) |
| MV4-11 | MLL-AF4 | 0.004 - 0.17 |
| MOLM-13 | MLL-AF9 | 0.004 - 0.72 |
| THP-1 | MLL-AF9 | 0.004 - 3.36 |
| EOL-1 | MLL-PTD | Sensitive |
| KOPM-88 | MLL-PTD | Sensitive |
| Jurkat | Non-rearranged | >10 |
| HL-60 | Non-rearranged | >10 |
| REH | Non-rearranged | >10 |
Table 3: Effect of this compound on MLL Target Gene Expression
| Cell Line(s) | Target Genes | IC50 for mRNA Reduction |
| MV4-11, MOLM-13 | HOXA9, MEIS1 | ~700 nM[6] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound are provided below.
DOT1L Enzymatic Assay (In Vitro)
This assay quantifies the inhibitory activity of this compound on the enzymatic function of DOT1L.
Protocol:
-
Inhibitor Preparation: Serially dilute this compound in DMSO to create a range of concentrations (e.g., starting from 1 mM).[8]
-
Enzyme Incubation: In a 384-well microtiter plate, incubate the diluted this compound with recombinant human DOT1L enzyme (e.g., 0.25 nM) in an appropriate assay buffer (e.g., 20 mM TRIS pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin) for a defined period (e.g., 30 minutes) at room temperature.[8]
-
Reaction Initiation: Initiate the methyltransferase reaction by adding a substrate mix containing a radioactively labeled methyl donor, 3H-S-adenosylmethionine (3H-SAM), unlabeled SAM, and a histone substrate (e.g., nucleosomes or a relevant peptide).[8]
-
Reaction Incubation: Incubate the reaction mixture for a specified time (e.g., 120 minutes) to allow for methyl group transfer.[8]
-
Reaction Quenching: Stop the reaction by adding an excess of unlabeled SAM.[8]
-
Detection: Measure the incorporation of the radiolabel into the histone substrate using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the growth and viability of leukemia cell lines.
Protocol:
-
Cell Seeding: Plate leukemia cells (e.g., MV4-11, MOLM-13, Jurkat) in 96-well plates at a predetermined density in their respective growth media.
-
Compound Treatment: Add this compound at a range of concentrations to the cell cultures. Include a DMSO-treated control.
-
Incubation: Incubate the cells for an extended period (e.g., up to 18 days), as the effects of this compound are often delayed.[8]
-
Cell Counting: Every 3-4 days, determine the number of viable cells using a suitable method, such as the Guava ViaCount assay or a trypan blue exclusion assay with an automated cell counter.[8]
-
Media and Compound Replenishment: At each time point of cell counting, replenish the media and compound.[8]
-
Data Analysis: Plot the viable cell number over time for each concentration. Calculate the IC50 values for proliferation inhibition at a specific time point (e.g., day 14) by plotting the percentage of viable cells relative to the DMSO control against the drug concentration.[9]
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine the changes in H3K79 methylation at specific gene loci following treatment with this compound.
Protocol:
-
Cell Treatment: Treat MLL-rearranged cells (e.g., MOLM-13) with this compound or DMSO for a specified duration.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K79me2). Use a non-specific IgG as a control.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific gene loci (e.g., the promoters of HOXA9 and MEIS1) or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the workflows of the key experimental protocols.
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
Caption: Workflows for key assays to characterize this compound.
Conclusion
This compound serves as a foundational tool compound for understanding the critical role of DOT1L in the pathobiology of MLL-rearranged leukemias. Its mechanism of action, centered on the direct and selective inhibition of DOT1L's methyltransferase activity, leads to the reversal of the aberrant H3K79 hypermethylation characteristic of these cancers. This, in turn, downregulates the expression of key leukemogenic genes, ultimately resulting in the selective killing of MLL-rearranged leukemia cells. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance epigenetic therapies for this challenging disease. While this compound itself has limitations for clinical development due to its pharmacokinetic properties, the insights gained from its study have paved the way for next-generation DOT1L inhibitors, such as pinometostat (EPZ-5676), which have progressed into clinical trials.[2][4]
References
- 1. apexbt.com [apexbt.com]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. MLL partial tandem duplication leukemia cells are sensitive to small molecule DOT1L inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Development of EPZ004777: A Potent and Selective DOT1L Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). Its discovery marked a significant milestone in the exploration of epigenetic therapies, particularly for cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows. While this compound's suboptimal pharmacokinetic properties precluded its own clinical advancement, its development paved the way for next-generation DOT1L inhibitors, such as EPZ-5676 (pinometostat), which has entered clinical trials.
Introduction: The Rationale for DOT1L Inhibition
The MLL gene, located on chromosome 11q23, is frequently rearranged in aggressive forms of acute leukemia in both infants and adults. These rearrangements result in the fusion of the MLL gene with one of over 70 different partner genes, leading to the expression of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the histone methyltransferase DOT1L to ectopic gene loci, including several HOX genes, which are critical for hematopoietic development.
DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79). The resulting hypermethylation of H3K79 at MLL target genes leads to their sustained transcriptional activation, a key driver of leukemogenesis. This direct and pathogenic role of DOT1L's enzymatic activity in MLL-rearranged leukemias established it as a compelling therapeutic target. The development of a selective DOT1L inhibitor was hypothesized to reverse the aberrant H3K79 methylation, suppress the expression of leukemogenic genes, and thereby selectively kill MLL-rearranged cancer cells.
Discovery of this compound
This compound was identified through a mechanism-guided drug discovery approach. The design was based on the structures of the natural DOT1L substrate, S-adenosylmethionine (SAM), and its product, S-adenosylhomocysteine (SAH). This strategy aimed to develop SAM-competitive inhibitors with high potency and selectivity for DOT1L.
Mechanism of Action
This compound functions as a potent and selective inhibitor of DOT1L's enzymatic activity. It competitively binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group from SAM to the lysine 79 residue of histone H3. This inhibition of H3K79 methylation leads to a cascade of downstream effects in MLL-rearranged leukemia cells, including:
-
Suppression of MLL fusion target gene expression: By reversing the aberrant H3K79 hypermethylation, this compound downregulates the expression of key leukemogenic genes, such as HOXA9 and MEIS1.
-
Induction of cell cycle arrest and apoptosis: The inhibition of DOT1L activity triggers cell cycle arrest, primarily at the G0/G1 phase, and subsequently induces programmed cell death (apoptosis) in MLL-rearranged cells.
-
Promotion of cellular differentiation: this compound has been shown to induce differentiation of leukemic blasts into more mature hematopoietic lineages.
A key finding was the selective cytotoxicity of this compound towards cancer cells harboring MLL translocations, with minimal effects on non-MLL-rearranged cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| DOT1L IC50 | 0.4 nM | Cell-free enzymatic assay.[2][3][4] |
| Selectivity | >1,200-fold | Against a panel of other protein methyltransferases.[2] |
Table 2: Cellular Activity of this compound in MLL-Rearranged Cell Lines
| Cell Line | MLL Fusion | EC50 (Proliferation Inhibition) |
| MV4-11 | MLL-AF4 | 8.3 nM |
| MOLM-13 | MLL-AF9 | 10 nM |
| THP-1 | MLL-AF9 | 4 nM[3] |
Table 3: In Vivo Pharmacokinetics of this compound (Mouse)
| Parameter | Value | Dosing Route |
| Plasma Concentration | ~0.5 µM | Continuous subcutaneous infusion |
Note: The poor pharmacokinetic properties of this compound, including a short half-life in plasma, necessitated continuous infusion for in vivo studies and ultimately hindered its clinical development.[5]
Experimental Protocols
DOT1L Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DOT1L in a cell-free system.
Materials:
-
Recombinant human DOT1L (e.g., residues 1-416)
-
Histone H3 substrate (e.g., oligonucleosomes)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other test compounds
-
S-adenosyl-L-homocysteine (SAH) as a positive control
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.5 mM DTT, 0.002% Tween-20, 0.005% Bovine Skin Gelatin, 100 mM KCl)
-
384-well microtiter plates
-
Scintillation counter
Procedure:
-
Serially dilute this compound in DMSO. A common starting concentration is 1 µM, followed by 3-fold serial dilutions for a ten-point concentration curve.[2]
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate.[2] Include wells for a no-inhibitor control (DMSO vehicle) and a 100% inhibition control (e.g., 2.5 µM SAH).[2]
-
Add 40 µL of a solution containing 0.25 nM DOT1L enzyme in assay buffer to each well.[2]
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the methyltransferase reaction by adding a solution containing the histone H3 substrate and [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled histones.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
MLL-rearranged cell lines (e.g., MV4-11, MOLM-13) and non-MLL-rearranged control cell lines (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
A method for quantifying viable cells (e.g., Guava ViaCount assay, MTT assay, or a cell counter)
Procedure:
-
Plate exponentially growing cells in a 96-well plate at a density of approximately 3 x 10⁴ cells per well in a final volume of 150 µL.[2]
-
Add increasing concentrations of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.2%.[2]
-
Incubate the cells for an extended period, typically 14 to 18 days, as the effects of DOT1L inhibition on cell proliferation are often delayed.[2]
-
Every 3-4 days, count the number of viable cells.[2]
-
During each cell count, replenish the media with fresh media containing the appropriate concentration of this compound and re-plate the cells at a consistent density (e.g., 5 x 10⁴ cells/well).[2]
-
Calculate the split-adjusted total cell number at each time point.
-
Determine the EC50 value for proliferation inhibition by plotting the cell growth against the inhibitor concentration at a late time point (e.g., day 14 or 18) and fitting the data to a dose-response curve.[2]
Mouse Xenograft Model of MLL-Rearranged Leukemia
This in vivo model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., female nude mice or NSG mice)
-
MV4-11 cells
-
Matrigel
-
This compound
-
Vehicle control
-
Mini-osmotic pumps for continuous infusion
Procedure:
-
Harvest MV4-11 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.[1]
-
Inject 200 µL of the cell suspension (1 x 10⁷ cells) subcutaneously into the right flank of each mouse.[1]
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Due to the poor pharmacokinetic properties of this compound, administer the compound via subcutaneously implanted mini-osmotic pumps for continuous infusion over a period of, for example, 7 or 14 days.[1] The control group receives pumps containing the vehicle.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the overall health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for H3K79me2 levels).
-
For survival studies, monitor the mice until they reach a predetermined endpoint (e.g., tumor size limit or signs of morbidity).
Visualizations
DOT1L Signaling Pathway and Mechanism of this compound Inhibition
Caption: DOT1L signaling pathway in MLL-rearranged leukemia and its inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical experimental workflow for the in vitro characterization of this compound.
Logical Relationship of this compound's Development and Successor
Caption: The logical progression from the discovery of this compound to its successor, EPZ-5676.
Conclusion and Future Directions
The discovery and preclinical development of this compound provided critical proof-of-concept for the therapeutic targeting of DOT1L in MLL-rearranged leukemias.[1] It demonstrated that a potent and selective small-molecule inhibitor of this epigenetic writer enzyme could effectively suppress leukemogenic gene expression and selectively kill cancer cells dependent on the MLL fusion oncogene.
Although the unfavorable pharmacokinetic profile of this compound prevented its own progression into clinical trials, the knowledge gained from its development was instrumental in the creation of a second-generation DOT1L inhibitor, EPZ-5676 (pinometostat), with improved drug-like properties.[6] EPZ-5676 has since advanced into clinical evaluation, representing a tangible outcome of the foundational research conducted with this compound. The story of this compound serves as a powerful case study in modern drug discovery, illustrating both the promise of targeting epigenetic mechanisms in cancer and the critical importance of optimizing pharmacokinetic properties for clinical translation. Further research continues to explore combination therapies involving DOT1L inhibitors to enhance their anti-tumor activity and overcome potential resistance mechanisms.[7]
References
- 1. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
EPZ004777: A Deep Dive into Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of EPZ004777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.
Core Target and Mechanism of Action
This compound is a first-in-class inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), the sole enzyme responsible for monomethylation, dimethylation, and trimethylation of histone H3 on lysine 79 (H3K79).[1] In the context of MLL-rearranged (Mixed Lineage Leukemia) leukemias, chromosomal translocations result in the fusion of the MLL gene with various partners. These MLL-fusion proteins aberrantly recruit DOT1L to chromatin, leading to hypermethylation of H3K79 at specific gene loci, including the HOXA9 and MEIS1 genes.[1] This aberrant methylation drives the expression of leukemogenic genes, ultimately leading to the development and maintenance of the leukemic state.
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the catalytic site of DOT1L and preventing the transfer of a methyl group to its histone substrate.[1] This targeted inhibition of DOT1L enzymatic activity leads to a reduction in H3K79 methylation, suppression of MLL-fusion target gene expression, and selective killing of MLL-rearranged leukemia cells.[1]
Quantitative Analysis of Target Potency and Selectivity
This compound exhibits exceptional potency against its primary target, DOT1L, with a reported IC50 value of 0.4 nM in cell-free assays.[1][2][3] Its selectivity profile is equally remarkable, demonstrating a high degree of specificity for DOT1L over other histone methyltransferases (HMTs) and a panel of kinases.
Histone Methyltransferase Selectivity
This compound has been profiled against a panel of human histone methyltransferases, showcasing a selectivity of over 1,200-fold for DOT1L compared to other tested PMTs.[2][4] The following table summarizes the inhibitory activity of this compound against various HMTs.
| Histone Methyltransferase | IC50 (nM) | Fold Selectivity vs. DOT1L |
| DOT1L | 0.4 ± 0.1 | 1 |
| PRMT5 | 521 ± 137 | >1300 |
| CARM1 | >50,000 | >125,000 |
| EHMT2 (G9a) | >50,000 | >125,000 |
| EZH1 | >50,000 | >125,000 |
| EZH2 | >50,000 | >125,000 |
| MLL1 | >50,000 | >125,000 |
| NSD2 | >50,000 | >125,000 |
| PRMT1 | >50,000 | >125,000 |
| PRMT3 | >50,000 | >125,000 |
| PRMT4 (CARM1) | >50,000 | >125,000 |
| PRMT6 | >50,000 | >125,000 |
| SETD2 | >50,000 | >125,000 |
| SETD7 | >50,000 | >125,000 |
| SETD8 | >50,000 | >125,000 |
| SUV39H1 | >50,000 | >125,000 |
| SUV39H2 | >50,000 | >125,000 |
Data compiled from available research.[1][3]
Kinase Selectivity
While primarily targeting a histone methyltransferase, broad-spectrum kinase profiling is essential to assess potential off-target effects. At present, comprehensive public data on the kinome-wide selectivity of this compound is limited. However, the high selectivity observed against a panel of closely related enzymes (HMTs) suggests a low probability of significant off-target kinase activity. Further internal or commissioned kinase panel screening is recommended for specific drug development programs.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound.
DOT1L Biochemical Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant DOT1L.
Materials:
-
Recombinant human DOT1L (e.g., 1-416)
-
This compound
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Unlabeled SAM
-
Nucleosomes (as substrate)
-
Assay Buffer: 20 mM TRIS (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002% Tween 20, 0.005% Bovine Skin Gelatin
-
Quench Solution: 800 µM unlabeled SAM
-
384-well microtiter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. For the 100% inhibition control, use a saturating concentration of the product inhibitor S-adenosyl-L-homocysteine (SAH).
-
Add 40 µL of 0.25 nM DOT1L enzyme in assay buffer to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing 200 nM [³H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay buffer. The final concentrations of both SAM and nucleosomes should be at their respective Km values.
-
Incubate the reaction for 120 minutes at room temperature.
-
Quench the reaction by adding 10 µL of quench solution.
-
Measure the incorporation of radioactivity into the nucleosome substrate using a scintillation counter.
-
Calculate IC50 values by fitting the data to a standard dose-response curve.[1][2]
Cellular H3K79 Methylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit H3K79 methylation within a cellular context.
Materials:
-
MLL-rearranged (e.g., MV4-11, MOLM-13) and non-rearranged (e.g., Jurkat) leukemia cell lines
-
This compound
-
Cell lysis buffer
-
Histone extraction kit
-
Primary antibodies: anti-H3K79me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Culture leukemia cell lines in the presence of increasing concentrations of this compound or DMSO vehicle control for a specified period (e.g., 4-5 days) to allow for histone turnover.[1]
-
Harvest the cells and extract histones according to the manufacturer's protocol.
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against H3K79me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.[1]
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Materials:
-
MLL-rearranged and non-rearranged leukemia cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT reagent or a viability dye such as Guava ViaCount reagent
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a range of concentrations of this compound or DMSO vehicle control.
-
Incubate the cells for a prolonged period (e.g., 14-18 days), refreshing the medium and compound every 3-4 days.[1]
-
At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for cell proliferation inhibition.[5]
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.
Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
References
H3K79 Methylation: A Pivotal Regulator of Gene Expression and a Promising Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification primarily associated with active gene transcription. Unlike many other histone modifications that occur on the N-terminal tails, H3K79 is located within the globular domain of histone H3, making its modification unique. This mark is exclusively catalyzed by the Disruptor of Telomeric Silencing 1-like (DOT1L) enzyme, a non-SET domain-containing histone methyltransferase. H3K79 can be mono-, di-, or trimethylated (H3K79me1, H3K79me2, and H3K79me3), and these different states are linked to distinct regulatory functions.
This technical guide provides a comprehensive overview of H3K79 methylation, its role in gene expression, the methodologies to study it, and its significance as a therapeutic target, particularly in cancer.
The Central Role of DOT1L in H3K79 Methylation
DOT1L is the sole enzyme responsible for all three methylation states of H3K79. Its activity is crucial for a variety of cellular processes, including transcriptional regulation, developmental processes, cell cycle progression, and the DNA damage response.[1][2][3] The activity of DOT1L is often coupled with ongoing transcription and is found to be associated with RNA polymerase II elongation complexes.[1]
H3K79 Methylation and Its Impact on Gene Expression
H3K79 methylation is predominantly found within the coding regions of actively transcribed genes, where its levels often correlate with gene expression levels.[1][4] While H3K79me1 and H3K79me2 are strongly associated with transcriptionally active chromatin, H3K79me3 has been linked to both active and repressed genes, suggesting a more complex regulatory role.[2][5]
The mechanism by which H3K79 methylation influences transcription is multifaceted. It is thought to facilitate transcriptional elongation by creating a chromatin environment conducive to the passage of RNA polymerase II.[1][6] Furthermore, H3K79 methylation can act as a binding site for various effector proteins that recognize and interpret this modification, leading to downstream effects on chromatin structure and gene expression.
Crosstalk with Other Histone Modifications
The function of H3K79 methylation is intricately linked with other histone modifications in a phenomenon known as histone crosstalk. A key example is the prerequisite of histone H2B monoubiquitination (H2Bub1) for DOT1L-mediated H3K79 methylation.[1][7] This hierarchical relationship ensures that H3K79 methylation is deposited at appropriate genomic locations, such as actively transcribed gene bodies.
Role in Development and Disease
Proper regulation of H3K79 methylation is essential for normal development. Studies in mice have shown that the absence of Dot1L leads to embryonic lethality, highlighting its critical role in embryogenesis.[7][8][9]
Conversely, aberrant H3K79 methylation is a hallmark of several diseases, most notably in acute leukemias driven by Mixed Lineage Leukemia (MLL) gene rearrangements.[2][4][10] In these cancers, MLL fusion proteins aberrantly recruit DOT1L to target genes, such as the HOXA gene cluster, leading to their ectopic expression and subsequent leukemogenesis.[4][10] This has positioned DOT1L as a prime therapeutic target for this aggressive form of leukemia.
Quantitative Data on DOT1L Inhibitors
The development of small molecule inhibitors targeting the catalytic activity of DOT1L has provided powerful tools for both research and therapeutic purposes. These inhibitors have shown selective efficacy against MLL-rearranged leukemia cells.
| Inhibitor | Target | Ki (nM) | Cell Line | IC50 (nM) | Reference |
| EPZ004777 | DOT1L | <2.5 | MV4-11 (MLL-AF4) | 8.1 | [11] |
| EPZ-5676 (Pinometostat) | DOT1L | 0.08 | MOLM-13 (MLL-AF9) | 3.5 | [11] |
| Compound 4 | DOT1L | - | - | 38 | [12] |
| Class I Compounds (1-7) | DOT1L | - | - | 32,000 - 168,000 | [13] |
| Class II Compounds (8-11) | DOT1L | - | - | 83,000 - 710,000 | [13] |
| Cell Line | Oncogenic Driver | EPZ5676 IC50 (nM) | Compound 10 IC50 (nM) | Compound 11 IC50 (nM) | Reference |
| MOLM13 | MLL-AF9 | 2.6 | 1.1 | 1.1 | [14] |
| MV4-11 | MLL-AF4 | 1.1 | 0.4 | 0.5 | [14] |
| RS4;11 | MLL-AF4 | 3.5 | 1.0 | 1.3 | [14] |
| SEM | MLL-AF4 | 3.6 | 1.2 | 1.4 | [14] |
| KOPN8 | MLL-ENL | 3.2 | 1.2 | 1.3 | [14] |
| Kasumi-1 | AML1-ETO | >10000 | >10000 | >10000 | [14] |
| NB4 | PML-RARA | >10000 | >10000 | >10000 | [14] |
| HL-60 | - | >10000 | >10000 | >10000 | [14] |
| K562 | BCR-ABL | >10000 | >10000 | >10000 | [14] |
| Jurkat | - | >10000 | >10000 | >10000 | [14] |
Treatment with DOT1L inhibitors leads to a significant downregulation of key MLL fusion target genes.
| Treatment | Cell Line | Target Gene | Fold Change (mRNA) | Reference |
| EPZ-5676 | MV4-11 | HOXA9 | ~50-fold decrease | [11] |
| EPZ-5676 | MV4-11 | MEIS1 | ~20-fold decrease | [11] |
| Compound 10 | MOLM13 | HOXA9 | Significant decrease | [14] |
| Compound 10 | MOLM13 | MEIS1 | Significant decrease | [14] |
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2
This protocol outlines the general steps for performing ChIP-seq to map the genomic localization of H3K79me2.
-
Cell Fixation: Cells are cross-linked with formaldehyde to preserve protein-DNA interactions.
-
Chromatin Preparation: Nuclei are isolated, and chromatin is sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K79me2. An IgG antibody should be used as a negative control.
-
Immune Complex Capture: Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washes: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The immunoprecipitated chromatin is eluted from the beads, and the cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the eluted material.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions enriched for H3K79me2.[6][15][16][17]
Cleavage Under Targets and Release Using Nuclease (CUT&RUN)
CUT&RUN is an alternative to ChIP-seq that offers higher resolution and requires fewer cells.
-
Cell Permeabilization and Antibody Incubation: Intact cells or nuclei are permeabilized and incubated with an antibody specific for the histone modification of interest.
-
pA/G-MNase Binding: A fusion protein of Protein A/G and Micrococcal Nuclease (pA/G-MNase) is added, which binds to the antibody.
-
Targeted Cleavage: The MNase is activated by the addition of calcium, leading to the cleavage of the DNA surrounding the antibody-bound protein.
-
Fragment Release and Purification: The cleaved chromatin fragments diffuse out of the nuclei and are collected and purified.
-
Library Preparation and Sequencing: The purified DNA is used for library preparation and sequencing.[9][18][19][20][21]
Mass Spectrometry for Histone PTM Analysis
Mass spectrometry provides a powerful, unbiased method for the identification and quantification of histone post-translational modifications.
-
Histone Extraction: Histones are extracted from cell nuclei, typically through acid extraction.
-
Protein Digestion: The extracted histones are digested into peptides, often using trypsin. A chemical derivatization step, such as propionylation, is commonly used to block lysine residues from tryptic digestion, resulting in larger, more informative peptides.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The digested peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and their modifications. The relative abundance of different PTMs can be quantified by comparing the signal intensities of the corresponding peptides.[5][8][22][23][24]
Signaling Pathways and Logical Relationships
MLL-Rearranged Leukemia Pathway
In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the DOT1L-containing complex to target genes, leading to their inappropriate expression and leukemic transformation.
Caption: Aberrant recruitment of DOT1L by MLL fusion proteins in leukemia.
Wnt Signaling and H3K79 Methylation
H3K79 methylation has also been implicated in the Wnt signaling pathway, a critical pathway in development and disease. The DOT1L-containing complex, DotCom, includes components of the Wnt pathway, suggesting a direct link.[1][7]
Caption: Proposed role of H3K79 methylation in the Wnt signaling pathway.
Conclusion
H3K79 methylation, orchestrated by the lone methyltransferase DOT1L, is a key epigenetic mark with a profound impact on gene expression. Its fundamental roles in normal cellular processes and its dysregulation in diseases like MLL-rearranged leukemia have made it an area of intense research. The development of potent and selective DOT1L inhibitors has not only provided invaluable chemical probes to dissect the functions of H3K79 methylation but also holds great promise for targeted cancer therapy. Further investigation into the intricate mechanisms of H3K79 methylation and its interplay with other cellular pathways will undoubtedly unveil new avenues for therapeutic intervention in a range of human diseases.
References
- 1. Linking H3K79 trimethylation to Wnt signaling through a novel Dot1-containing complex (DotCom) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt Pathway Regulation by DOT1L Mediated Methylation of H3K79 in Non-Small Cell Lung Cancer – ScienceOpen [scienceopen.com]
- 4. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9-mediated leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. librarysearch.bates.edu [librarysearch.bates.edu]
- 8. One minute analysis of 200 histone posttranslational modifications by direct injection mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleavage Under Targets & Release Using Nuclease (CUT&RUN) of histone modifications in epidermal stem cells of adult murine skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isolation and Cultivation of Neural Progenitors Followed by Chromatin-Immunoprecipitation of Histone 3 Lysine 79 Dimethylation Mark - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 17. youtube.com [youtube.com]
- 18. Genome-wide profiling of histone modifications in Plasmodium falciparum using CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. epicypher.com [epicypher.com]
- 22. Complete Workflow for Analysis of Histone Post-translational Modifications Using Bottom-up Mass Spectrometry: From Histone Extraction to Data Analysis [jove.com]
- 23. Mass Spectrometry-Based Methodology for Identification of Native Histone Variant Modifications From Mammalian Tissues and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histone PTMs Profiling via High-Resolution Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
The Evolving Landscape of EPZ004777: A Technical Guide to Novel Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
EPZ004777, a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L, has been a pivotal tool in elucidating the role of H3K79 methylation in cancer. While its progression to clinical trials was halted by unfavorable pharmacokinetic properties, its utility in preclinical research continues to expand beyond its initial application in Mixed Lineage Leukemia (MLL)-rearranged hematological malignancies. This technical guide provides an in-depth overview of the established and emerging applications of this compound, with a focus on novel therapeutic avenues in NPM1-mutated Acute Myeloid Leukemia (AML) and various solid tumors. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further investigation into the therapeutic potential of DOT1L inhibition.
Core Mechanism of Action: Targeting the DOT1L-H3K79 Axis
This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DOT1L-mediated methylation of histone H3 at lysine 79 (H3K79).[1] In MLL-rearranged leukemias, the fusion of the MLL gene to various partners leads to the aberrant recruitment of DOT1L to chromatin, resulting in hypermethylation of H3K79 at the promoters of leukemogenic target genes, such as the HOXA gene cluster and MEIS1. This epigenetic modification promotes the expression of genes that drive leukemia.[2] By inhibiting DOT1L, this compound reverses this hypermethylation, leading to the transcriptional repression of these oncogenes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][3]
Established Application: MLL-Rearranged Leukemia
The primary and most well-characterized application of this compound is in the preclinical investigation of MLL-rearranged leukemias.[1] In vitro studies have consistently demonstrated its potent and selective cytotoxic effects against MLL-rearranged leukemia cell lines, with minimal impact on non-MLL-rearranged cells.[1] In vivo studies using mouse xenograft models of MLL-rearranged leukemia have shown that administration of this compound can lead to a significant extension of survival.[1]
Novel Frontier: NPM1-Mutated Acute Myeloid Leukemia (AML)
Recent research has identified a potential therapeutic role for this compound in AML with mutations in the Nucleophosmin 1 (NPM1) gene.[4] NPM1 mutations are one of the most common genetic alterations in AML and are associated with a distinct gene expression signature, including the upregulation of HOX genes.[5] Studies have shown that the survival of NPM1-mutated AML cells is dependent on the histone-modifying proteins MLL1 and DOT1L, which cooperatively regulate the expression of HOX and FLT3 genes.[4][5]
Pharmacological inhibition of DOT1L with this compound, particularly in combination with MLL1 inhibitors, has been shown to synergistically suppress the growth of NPM1-mutated AML cells and prolong survival in preclinical models.[4] This suggests that targeting the DOT1L pathway could be a promising therapeutic strategy for this AML subtype.[4]
Proposed Signaling Pathway in NPM1-Mutated AML
The following diagram illustrates the proposed mechanism of action of this compound in NPM1-mutated AML. The NPM1 mutation leads to the cytoplasmic mislocalization of the NPM1 protein, which indirectly results in the upregulation of the MLL1 complex and subsequent DOT1L-mediated H3K79 methylation at the promoters of HOX and MEIS1 genes. This compound inhibits DOT1L, leading to reduced H3K79 methylation and downregulation of these key leukemogenic genes.
Expanding Horizons: Solid Tumors
The therapeutic potential of this compound is also being explored in various solid tumors where DOT1L has been implicated in tumorigenesis.
Colorectal Cancer
In colorectal cancer, DOT1L has been shown to epigenetically activate the Wnt signaling pathway and the proto-oncogene c-Myc.[1] Inhibition of DOT1L with this compound leads to cell cycle arrest in the S phase and suppresses cell proliferation in vitro and tumor growth in vivo.[1]
Other Solid Tumors
Preclinical studies have also suggested the potential of this compound in other solid malignancies, including:
-
Ovarian Cancer: DOT1L inhibition has been shown to promote apoptosis.[6]
-
Pancreatic and Colon Cancer: this compound has been observed to reduce cell viability and colony formation.[6]
Proposed Signaling Pathway in Colorectal Cancer
The diagram below depicts the putative signaling pathway through which DOT1L inhibition by this compound exerts its anti-tumor effects in colorectal cancer. DOT1L-mediated H3K79 methylation leads to the transcriptional activation of Wnt signaling components and c-Myc, promoting cell proliferation. This compound blocks this process, resulting in cell cycle arrest.
References
- 1. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Proteins may be therapeutic targets for AML subtype | MDedge [mdedge.com]
- 5. Accurate medicine: indirect targeting of NPM1 mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vet.cornell.edu [vet.cornell.edu]
Methodological & Application
Application Notes and Protocols for EPZ004777 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). DOT1L is unique among histone methyltransferases as it catalyzes the methylation of histone H3 at lysine 79 (H3K79). Dysregulation of DOT1L activity, particularly in the context of MLL (Mixed Lineage Leukemia) gene rearrangements, is a key driver in the pathogenesis of certain hematological malignancies. This compound acts by competitively inhibiting the SAM (S-adenosylmethionine) binding pocket of DOT1L, leading to a reduction in H3K79 methylation. This inhibition of H3K79 methylation results in the downregulation of leukemogenic genes, such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest, apoptosis, and differentiation in MLL-rearranged leukemia cells.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cell viability, histone methylation, and gene expression.
Mechanism of Action
This compound selectively targets DOT1L, leading to a cascade of cellular events that are particularly effective against cancer cells dependent on aberrant DOT1L activity. The primary mechanism involves the reduction of H3K79 methylation, a hallmark of active transcription. This epigenetic modification is crucial for the expression of genes targeted by MLL fusion proteins. By inhibiting DOT1L, this compound effectively "switches off" these oncogenic gene expression programs, leading to the selective killing of MLL-rearranged cancer cells.
Caption: Signaling pathway of this compound action.
Quantitative Data
In Vitro Inhibitory Activity
| Target | Assay Type | IC50 | Reference |
| DOT1L | Cell-free enzymatic assay | 0.4 nM | [3][4] |
Cellular Proliferation Inhibition (IC50)
| Cell Line | Cancer Type | MLL Status | IC50 (nM) | Treatment Duration | Reference |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 7.8 | 14 days | [1] |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 10 | 14 days | [1] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | MLL-ENL | 30 | 14 days | [1] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 39 | 14 days | [1] |
| SEM | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 20 | 14 days | [1] |
| THP-1 | Acute Myeloid Leukemia | MLL-AF9 | 1300 | 18 days | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Non-MLL rearranged | >50,000 | 14 days | [1] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Non-MLL rearranged | >50,000 | 14 days | [1] |
| U937 | Histiocytic Lymphoma | Non-MLL rearranged | >50,000 | 14 days | [1] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 10 mg in 1.71 mL of DMSO.
-
Storage: Store the solid compound at -20°C, protected from light. The stock solution in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of suspension cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
MLL-rearranged and non-MLL-rearranged cell lines (e.g., MV4-11, MOLM-13, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
MTT solubilization buffer
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to an exponential growth phase.
-
Count the cells and adjust the density to 2 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (2 x 10^4 cells/well) into each well of a 96-well plate.[4]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete medium. A common starting concentration is 10 µM with 3-fold serial dilutions.
-
Add the desired volume of the diluted compound to the wells. Ensure a vehicle control (DMSO) is included.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours for a standard endpoint assay, or up to 18 days for long-term proliferation assays with media and compound changes every 3-4 days).[4]
-
-
MTT Addition and Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for H3K79 Dimethylation
This protocol details the detection of changes in H3K79me2 levels following this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
Histone extraction buffer
-
Bradford assay reagent
-
SDS-PAGE gels (4-20% Tris-glycine)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K79me2 (e.g., Abcam ab3594, 1:500 dilution), anti-total Histone H3 (e.g., Abcam ab1791, 1:1000 dilution)[5][6]
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit)[6]
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction:
-
Harvest cells and extract histones using a suitable histone extraction protocol.
-
Quantify the histone concentration using a Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of histone extracts onto a 4-20% Tris-glycine gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-H3K79me2 or anti-total H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the H3K79me2 signal to the total Histone H3 signal to determine the relative change in methylation.
-
Protocol 3: Gene Expression Analysis by RT-qPCR
This protocol is for quantifying the expression of DOT1L target genes, such as HOXA9 and MEIS1, after this compound treatment.
Materials:
-
Cells treated with this compound and vehicle control
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes and a housekeeping gene (e.g., ABL1)
Human Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| HOXA9 | GCCGGCCTTATGGCATTAA | TGGAGGAGAACCACAAGCATAGT | [4] |
| MEIS1 | AAGCAGTTGGCACAAGACACGG | CTGCTCGGTTGGACTGGTCTAT | [5] |
| ABL1 | AGGCTGCCCAGAGAAGGTCTA | TGTTTCAAAGGCTTGGTGGAT | [4] |
Procedure:
-
RNA Extraction and Reverse Transcription:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR using a standard thermal cycling program.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in this compound-treated cells to the vehicle-treated control. A significant decrease in HOXA9 and MEIS1 expression is expected after 4-6 days of treatment.[1]
-
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. origene.com [origene.com]
- 6. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
Determining Optimal EPZ004777 Concentration for Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L, for use in various cell lines. The protocols outlined below are designed to assist in assessing the compound's effects on cell proliferation, histone methylation, and gene expression.
Introduction
This compound is a small molecule inhibitor of DOT1L, the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 on lysine 79 (H3K79).[1][2] Dysregulation of DOT1L activity, particularly in the context of MLL-rearranged (Mixed Lineage Leukemia) leukemias, leads to aberrant H3K79 methylation and the subsequent expression of leukemogenic genes.[1][3] this compound selectively inhibits DOT1L, leading to a reduction in H3K79 methylation, suppression of target gene expression, and ultimately, the selective killing of MLL-rearranged cancer cells.[1][3]
Mechanism of Action
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of DOT1L. By occupying this site, it prevents the transfer of a methyl group from SAM to H3K79, thereby inhibiting the enzyme's methyltransferase activity. This leads to a global reduction in H3K79 methylation levels within the cell.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in various cancer cell lines. These values can serve as a starting point for determining the optimal concentration for your specific cell line and experiment.
| Cell Line | Cancer Type | MLL Status | IC50 (µM) | Notes |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 0.17 | Highly sensitive to this compound.[4] |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 0.72 | Sensitive to this compound.[4] |
| KOPN-8 | B-cell Acute Lymphoblastic Leukemia | MLL-ENL | 0.62 | Sensitive to this compound.[4] |
| THP-1 | Acute Monocytic Leukemia | MLL-AF9 | 3.36 | Moderately sensitive. IC50 determined after 18 days of treatment.[1] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 6.47 | Moderately sensitive.[4] |
| SEM | B-cell Acute Lymphoblastic Leukemia | MLL-AF4 | 1.72 | Moderately sensitive.[4] |
| REH | B-cell Acute Lymphoblastic Leukemia | No MLL rearrangement | 13.9 | Less sensitive compared to MLL-rearranged lines.[4] |
| Kasumi-1 | Acute Myeloid Leukemia | No MLL rearrangement | 32.99 | Relatively resistant.[4] |
| 697 | B-cell Acute Lymphoblastic Leukemia | No MLL rearrangement | 36.57 | Relatively resistant.[4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | No MLL rearrangement | >50 | Resistant to this compound-induced anti-proliferative effects.[1] |
| HL-60 | Acute Promyelocytic Leukemia | No MLL rearrangement | >50 | Resistant to this compound-induced anti-proliferative effects.[1] |
| U937 | Histiocytic Lymphoma | No MLL rearrangement | >50 | Resistant to this compound-induced anti-proliferative effects.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal concentration and cellular effects of this compound.
Protocol 1: Determination of IC50 for Cell Proliferation
This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or a cell counter)
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3 x 104 cells/well in a final volume of 100 µL of complete medium.[1]
-
Incubate overnight to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common concentration range to test is from 0.01 µM to 50 µM.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.2%.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for an extended period, typically 14 to 18 days, as the effects of this compound on cell proliferation can be slow to manifest.[1]
-
Every 3-4 days, replace the medium with fresh medium containing the respective concentrations of this compound.[5] At this time, cells can be split back to a density of 5 x 104 cells/well to maintain logarithmic growth.[5]
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay or automated cell counting).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of H3K79 Methylation
This protocol is used to assess the effect of this compound on the levels of H3K79 di-methylation (H3K79me2).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K79me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 results) for a specific duration. A 4-day treatment is often sufficient to observe changes in H3K79me2 levels.[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K79me2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for H3K79me2 and total Histone H3.
-
Normalize the H3K79me2 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K79me2 levels in treated samples to the vehicle control.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure the effect of this compound on the mRNA levels of DOT1L target genes, such as HOXA9 and MEIS1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Treat cells with different concentrations of this compound as described in Protocol 2. A time course experiment (e.g., 2, 4, 6 days) can also be performed.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions with the qPCR master mix, cDNA, and primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
A concentration-dependent decrease in the expression of HOXA9 and MEIS1 is expected in sensitive cell lines.[1]
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for determining the optimal concentration of this compound for your specific research needs. By systematically evaluating the effects of this compound on cell proliferation, histone methylation, and target gene expression, researchers can confidently select appropriate concentrations for in vitro studies, contributing to a better understanding of DOT1L inhibition in cancer biology and drug development.
References
Application Notes and Protocols for EPZ004777 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like). In mixed lineage leukemia (MLL), chromosomal translocations result in the aberrant recruitment of DOT1L to chromatin, leading to hypermethylation of histone H3 at lysine 79 (H3K79) and the subsequent upregulation of leukemogenic genes such as HOXA9 and MEIS1[1]. Inhibition of DOT1L with this compound has been shown to selectively kill MLL-rearranged leukemia cells by inhibiting H3K79 methylation and suppressing the expression of these target genes[2][3]. This document provides detailed protocols and summarized data for designing and conducting preclinical animal model studies to evaluate the in vivo efficacy of this compound.
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Xenograft Model of MLL
| Animal Model | Cell Line | Treatment | Dosing Regimen | Key Findings | Reference |
| Subcutaneous Xenograft | MV4-11 | This compound | 50 mg/mL solution in mini-osmotic pumps for 6 days | Reduced H3K79me2 levels in tumors | [2] |
| Disseminated Leukemia | MV4-11 | This compound | Mini-pumps with 50, 100, or 150 mg/mL solutions, exchanged once for a total of 14 days of exposure | Significant extension of survival | [2][4] |
| Subcutaneous Xenograft | MV4-11 | Related DOT1L Inhibitor | 200 mg/kg twice daily for 23 days | 50% reduction in global H3K79 dimethylation in the tumor, but no tumor growth inhibition | [1] |
Table 2: Pharmacokinetic Properties of this compound and its Analog EPZ-5676
| Compound | Animal Model | Administration | Key Pharmacokinetic Parameters | Reference |
| This compound | Mouse | Continuous infusion via mini-osmotic pumps | Poor pharmacokinetic properties necessitating continuous delivery | [2][3] |
| EPZ-5676 | Mouse, Rat, Dog | IV and PO | Moderate to high clearance, low oral bioavailability. Terminal elimination half-life of 1.1h (mouse), 3.7h (rat), and 13.6h (dog) following IV administration. | [5][6] |
Experimental Protocols
Protocol 1: Establishment of an MV4-11 Subcutaneous Xenograft Mouse Model
-
Cell Culture : Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Strain : Use 9-week-old female nude (nu/nu) mice[2].
-
Cell Preparation : Harvest MV4-11 cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel (BD Biosciences) to a final concentration of 5 x 10^7 cells/mL[2].
-
Implantation : Subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse[2].
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length x width^2)/2.
Protocol 2: Administration of this compound via Mini-Osmotic Pumps
-
Pump Preparation : Prepare a 50 mg/mL solution of this compound in a vehicle solution (e.g., 10% ethanol, 90% water)[7]. Fill the mini-osmotic pumps (e.g., Alzet) with the this compound solution according to the manufacturer's instructions.
-
Pump Implantation : Surgically implant the filled mini-osmotic pumps subcutaneously in the mice[2].
-
Treatment Duration : For pharmacodynamic studies, a 6-day continuous infusion can be sufficient to observe changes in H3K79 methylation[2][7]. For efficacy studies, a longer duration of 14 days or more may be required, necessitating pump exchange[2].
Protocol 3: Pharmacodynamic Analysis
-
Tissue Collection : At the end of the treatment period, euthanize the animals and collect tumors and/or peripheral blood mononuclear cells (PBMCs) and bone marrow[8].
-
Western Blot for H3K79me2 :
-
Prepare whole-cell lysates from the collected tissues.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K79me2 and total histone H3 (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system. A reduction in the H3K79me2 signal relative to total H3 indicates target engagement[2][8].
-
-
RT-qPCR for MLL Fusion Target Genes :
-
Extract total RNA from the tumor samples.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers specific for HOXA9 and MEIS1.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH). A decrease in the mRNA levels of HOXA9 and MEIS1 in the this compound-treated group compared to the vehicle control indicates a pharmacodynamic effect[8].
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
Caption: Experimental workflow for an this compound in vivo study.
References
- 1. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonclinical pharmacokinetics and metabolism of EPZ-5676, a novel DOT1L histone methyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of EPZ004777 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L.
Introduction
This compound is a small molecule inhibitor of Disruptor of Telomeric Silencing 1-Like (DOT1L), a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79).[1][2][3] Dysregulation of DOT1L activity is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL).[3][4] this compound competitively binds to the S-adenosylmethionine (SAM)-binding pocket of DOT1L, leading to the inhibition of H3K79 methylation, suppression of leukemogenic gene expression, and induction of apoptosis in MLL-rearranged leukemia cells.[4][5][6] These application notes provide essential information for the effective use of this compound in in vitro and in vivo studies.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 539.67 g/mol | [1][5] |
| IC₅₀ (Cell-free assay) | 0.4 nM | [5][7] |
| Solubility in DMSO | ≥10 mM, 50 mg/mL, 66.67 mg/mL, 100 mg/mL | [1][5][7] |
| Solubility in Water | Insoluble | [1][6] |
| Solubility in Ethanol | ≥94.6 mg/mL (with sonication) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (Stock Solution) | -20°C for up to 1 year; -80°C for up to 2 years | [7][8] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 539.67 g/mol x 1000 mg/g = 5.3967 mg
-
-
-
Weigh this compound:
-
Carefully weigh out approximately 5.4 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh DMSO as moisture can reduce the solubility of the compound.[5]
-
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1] Gentle warming to 37°C for a short period may also aid in dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage:
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound Action
Caption: this compound inhibits DOT1L, blocking H3K79 methylation.
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. DOT1L Inhibitor, this compound | 1338466-77-5 [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of H3K79me2 Following EPZ004777 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of dimethylated histone H3 at lysine 79 (H3K79me2) using Western blot analysis after treating cancer cells with the DOT1L inhibitor, EPZ004777.
Introduction
Histone H3 lysine 79 (H3K79) methylation is a critical epigenetic modification primarily associated with active gene transcription.[1] The enzyme responsible for this modification is the Disruptor of Telomeric Silencing 1-like (DOT1L) methyltransferase.[1] Dysregulation of DOT1L activity and subsequent aberrant H3K79 methylation have been implicated in the pathogenesis of various cancers, particularly mixed-lineage leukemia (MLL).[2][3]
This compound is a potent and highly selective, S-adenosylmethionine (SAM)-competitive small molecule inhibitor of DOT1L.[4] By inhibiting DOT1L, this compound leads to a reduction in H3K79 methylation levels, which in turn can suppress the expression of leukemogenic genes and induce apoptosis in cancer cells.[3][4] This makes this compound a valuable tool for studying the role of H3K79 methylation in cancer and a potential therapeutic agent. Western blotting is a fundamental technique to assess the efficacy of this compound by monitoring the levels of H3K79me2.[5]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on H3K79me2.
Experimental Workflow
References
- 1. apexbt.com [apexbt.com]
- 2. stemcell.com [stemcell.com]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPZ004777 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of EPZ004777, a potent and selective inhibitor of DOT1L methyltransferase, in mouse xenograft models of mixed-lineage leukemia (MLL).
Application Notes
This compound is a small molecule inhibitor of DOT1L, the histone methyltransferase responsible for H3K79 methylation. In MLL, chromosomal translocations lead to the aberrant recruitment of DOT1L to chromatin, resulting in the methylation of H3K79 at ectopic sites and the subsequent upregulation of leukemogenic genes. This compound selectively inhibits this activity, leading to decreased H3K79 methylation, downregulation of MLL fusion target genes, and selective killing of MLL-rearranged leukemia cells.
Due to its poor pharmacokinetic properties, continuous infusion of this compound via subcutaneously implanted mini-osmotic pumps is the recommended method for in vivo studies in mouse xenograft models. This method ensures sustained plasma concentrations of the inhibitor, which is crucial for its anti-tumor efficacy. Studies have shown that continuous administration of this compound in mouse xenograft models of MLL leads to a significant extension of survival.
The MV4-11 human biphenotypic B myelomonocytic leukemia cell line is a commonly used and relevant model for studying the effects of DOT1L inhibitors in MLL. These cells harbor the MLL-AF4 fusion protein and are sensitive to this compound-induced apoptosis and cell cycle arrest.
Data Presentation
Table 1: In Vitro Potency of this compound in Leukemia Cell Lines
| Cell Line | MLL Rearrangement | IC50 (µM) after 14-18 days |
| MV4-11 | MLL-AF4 | 0.62 - 6.74 |
| MOLM-13 | MLL-AF9 | 0.62 - 6.74 |
| THP-1 | MLL-AF9 | 0.62 - 6.74 |
| Jurkat | None | >50 |
| HL-60 | None | >50 |
| U937 | None | >50 |
Data compiled from Daigle, S.R., et al. (2011).
Table 2: In Vivo Administration and Pharmacokinetics of this compound in Mouse Xenograft Models
| Parameter | Value |
| Animal Model | |
| Mouse Strain | Female nude (nu/nu) or NOD/SCID/gamma (NSG) mice |
| Cell Line | MV4-11 |
| Xenograft Type | Subcutaneous or disseminated |
| Drug Administration | |
| Method | Continuous infusion via subcutaneously implanted mini-osmotic pumps |
| Pump Model | Alzet Model 2001 or equivalent |
| Duration of Infusion | 7-14 days (pump replacement may be necessary) |
| Drug Formulation | |
| Concentrations | 50, 100, 150 mg/mL |
| Vehicle Options | 1. 10% ethanol, 90% water2. 15% ethanol, 50% PEG300, 35% water |
| Pharmacokinetics | |
| 100 mg/mL Pump | ~0.64 ± 0.48 µM steady-state plasma concentration |
| 150 mg/mL Pump | ~0.84 ± 0.45 µM steady-state plasma concentration |
Data compiled from Daigle, S.R., et al. (2011) and MedChemExpress product information.
Table 3: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Treatment Group (Pump Concentration) | Median Survival Extension | Statistical Significance (p-value) |
| 50 mg/mL this compound | Significant | 0.0285 |
| 100 mg/mL this compound | Significant | 0.0007 |
| 150 mg/mL this compound | Significant | 0.0002 |
Data from a disseminated leukemia model with treatment for 14 days. Survival was compared to a vehicle control group.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Mini-Osmotic Pumps
Materials:
-
This compound powder
-
Vehicle (e.g., 10% ethanol in sterile water, or 15% ethanol, 50% PEG300, 35% sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
-
Mini-osmotic pumps (e.g., Alzet Model 2001)
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration (50, 100, or 150 mg/mL) and the total volume required for the number of pumps, weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.
-
Dissolve this compound: Add the vehicle to the this compound powder. Vortex thoroughly to dissolve the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. Ensure the final solution is clear.
-
Fill the mini-osmotic pumps: Following the manufacturer's instructions, use a sterile syringe and filling tube to load the this compound solution into the mini-osmotic pumps. Ensure no air bubbles are trapped inside.
-
Prime the pumps (optional but recommended): Incubate the filled pumps in sterile saline at 37°C for a few hours before implantation to ensure immediate pumping upon implantation.
Protocol 2: Establishment of MV4-11 Subcutaneous Xenograft Model
Materials:
-
MV4-11 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel®
-
Female immunodeficient mice (e.g., nude or NSG), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture MV4-11 cells according to standard protocols to achieve the required number of cells for injection.
-
Cell Preparation: On the day of injection, harvest the cells and perform a viable cell count. Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection: Anesthetize the mice. Inject 200 µL of the cell suspension (containing 1 x 10^7 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Measure the tumor volume using calipers at least twice a week. The tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.
-
Start of Treatment: When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups and proceed with the implantation of the mini-osmotic pumps.
Protocol 3: Surgical Implantation of Mini-Osmotic Pumps
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, wound clips)
-
Disinfectant (e.g., povidone-iodine and alcohol swabs)
-
Sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate protocol. Shave the fur on the back, between the scapulae, and disinfect the surgical site.
-
Incision: Make a small midline incision (approximately 1 cm) in the skin.
-
Subcutaneous Pocket Formation: Using blunt dissection with forceps, create a small subcutaneous pocket on one side of the incision, large enough to accommodate the mini-osmotic pump.
-
Pump Implantation: Insert the filled and primed mini-osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Wound Closure: Close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer analgesics as required and monitor the mice daily for any signs of distress or infection. The wound clips can typically be removed after 7-10 days.
Visualizations
Caption: DOT1L signaling in MLL-rearranged leukemia and inhibition by this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Application Notes and Protocols for Cell Viability Assays with EPZ004777
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), an epigenetic modification associated with active gene transcription.[3][4] Dysregulation of DOT1L activity, particularly in the context of MLL (Mixed Lineage Leukemia) gene rearrangements, leads to aberrant H3K79 methylation and the overexpression of leukemogenic genes, driving the pathogenesis of certain leukemias.[3][5][6] this compound acts as a competitive antagonist of S-adenosylmethionine (SAM), the methyl donor cofactor for DOT1L, thereby inhibiting its enzymatic activity.[7][8] This inhibition leads to a reduction in global H3K79 methylation, suppression of target gene expression, and subsequent cell cycle arrest, apoptosis, and differentiation in cancer cells dependent on DOT1L activity.[1][7][9]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability in various cancer cell lines. The included methodologies and data are intended to guide researchers in designing and executing experiments to evaluate the anti-proliferative effects of this compound.
Mechanism of Action: DOT1L Inhibition
This compound selectively binds to the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79. This leads to a global decrease in H3K79 methylation levels, which in turn alters gene expression. In MLL-rearranged leukemias, DOT1L is aberrantly recruited to chromatin, leading to the methylation and activation of genes such as HOXA9 and MEIS1, which are critical for leukemogenesis.[10] By inhibiting DOT1L, this compound effectively reverses this oncogenic gene expression program, leading to selective killing of MLL-rearranged leukemia cells.[10]
Figure 1: Mechanism of this compound action on the DOT1L signaling pathway.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | MLL Status | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | MLL-AF4 | 4 | [1][10] |
| MOLM-13 | Acute Myeloid Leukemia | MLL-AF9 | 4 | [1][10] |
| THP-1 | Acute Myeloid Leukemia | MLL-AF9 | 8 | [1] |
| OCI-AML2 | Acute Myeloid Leukemia | NPM1-mutant | Not specified | [11] |
| OCI-AML3 | Acute Myeloid Leukemia | NPM1-mutant | Not specified | [11] |
| SW480 | Colorectal Cancer | Not applicable | 30,000-50,000 | [7] |
| HCT116 | Colorectal Cancer | Not applicable | 30,000-70,000 | [7] |
Experimental Protocols
The following are generalized protocols for assessing cell viability upon treatment with this compound. It is recommended to optimize seeding densities and incubation times for each cell line.
Protocol 1: Colorimetric Cell Viability Assay (e.g., MTS/XTT)
This protocol is based on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS or XTT reagent
-
Plate reader (absorbance at 490 nm for MTS, 450 nm for XTT)
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine cell concentration and viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3 x 10^4 cells/well) in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubate for the desired time period (e.g., 72 hours). For long-term proliferation assays, media and compound may need to be replaced every 3-4 days for up to 18 days.[1][10]
-
-
MTS/XTT Assay:
-
Add 20 µL of MTS or 50 µL of XTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: Dye Exclusion Cell Viability Assay (e.g., Trypan Blue or Guava ViaCount)
This method distinguishes viable from non-viable cells based on membrane integrity.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
24- or 48-well plates
-
Trypan Blue solution (0.4%) or Guava ViaCount Reagent
-
Hemocytometer or automated cell counter (e.g., Guava EasyCyte)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24- or 48-well plate at an appropriate density.
-
Treat cells with a range of this compound concentrations or a single concentration (e.g., 3 µM for proliferation curves) and a vehicle control.[1][10]
-
Incubate for the desired duration. For proliferation curves, viable cells can be counted every 3-4 days.[10]
-
-
Cell Counting:
-
Manual Counting (Trypan Blue):
-
Harvest cells and resuspend in a known volume of PBS or medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Automated Counting (Guava ViaCount):
-
Follow the manufacturer's protocol for the Guava ViaCount assay.[10] This typically involves mixing a cell sample with the ViaCount reagent and analyzing it on a flow cytometer like the Guava EasyCyte.
-
-
-
Data Analysis:
-
Calculate the percentage of viable cells and the total number of viable cells per well.
-
For proliferation curves, plot the total viable cell number against time.
-
For IC50 determination, plot the percentage of viable cells against the log of this compound concentration.
-
Experimental Workflow Visualization
Figure 2: General experimental workflow for cell viability assays with this compound.
Concluding Remarks
This compound is a valuable tool for studying the biological roles of DOT1L and for investigating its therapeutic potential in various cancers. The protocols outlined above provide a framework for assessing the impact of this compound on cell viability. Researchers should note that the sensitivity to this compound can be highly cell-line dependent, with MLL-rearranged leukemia cells showing particular sensitivity.[10][11] It is crucial to perform appropriate controls and to optimize experimental conditions for each specific cell line and assay system. Further investigation into the downstream effects of this compound, such as apoptosis and cell cycle arrest, will provide a more comprehensive understanding of its mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following EPZ004777 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
EPZ004777 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2] DOT1L is unique among histone methyltransferases as it targets the histone H3 lysine 79 (H3K79) residue for methylation, a mark associated with active gene transcription.[3] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to the overexpression of oncogenes, driving leukemogenesis.[3][4][5] this compound competitively inhibits the enzymatic activity of DOT1L, leading to a reduction in H3K79 methylation, subsequent downregulation of MLL fusion target genes, and selective killing of MLL-rearranged cancer cells.[1][4] These application notes provide a comprehensive overview and detailed protocols for analyzing the gene expression changes induced by this compound treatment.
Mechanism of Action
This compound specifically targets the SAM-binding pocket of DOT1L, preventing the transfer of a methyl group to H3K79. This inhibition leads to a global decrease in H3K79 di- and tri-methylation levels.[4] In MLL-rearranged leukemia, MLL fusion proteins aberrantly recruit DOT1L to ectopic loci, leading to hypermethylation of H3K79 at genes such as the HOXA cluster and MEIS1, which are critical for leukemic cell proliferation and survival.[3][4][5] By inhibiting DOT1L, this compound effectively reverses this hypermethylation, leading to the transcriptional repression of these key oncogenes, cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged cells.[1][4]
Signaling Pathway Affected by this compound
Caption: Signaling pathway of this compound in MLL-rearranged leukemia.
Quantitative Data on Gene Expression Changes
Treatment of MLL-rearranged leukemia cell lines with this compound leads to significant changes in gene expression. The following table summarizes the observed downregulation of key oncogenes and upregulation of pro-apoptotic genes in various cell lines.
| Cell Line | Treatment Conditions | Gene | Regulation | Fold Change (log2) / Comment | Reference |
| MV4-11 | 3 µM for 6 days | HOXA cluster genes | Down | Significant downregulation | [4] |
| MV4-11 | 3 µM for 6 days | MEIS1 | Down | Significant downregulation | [4] |
| MV4-11 | 3 µM for 6 days | MEF2C | Down | Significant downregulation | [4] |
| MOLM-13 | 3 µM for 6 days | HOXA cluster genes | Down | Significant downregulation | [4] |
| MOLM-13 | 3 µM for 6 days | MEIS1 | Down | Significant downregulation | [4] |
| AML3 | Not specified | HOXA4 | Down | Significantly downregulated (p < 0.001) | [6] |
| AML3 | Not specified | TPBG | Down | Significantly downregulated (p < 0.001) | [6] |
| AML3 | Not specified | SNX19 | Down | Significantly downregulated (p < 0.001) | [6] |
| AML3 | Not specified | ZNF185 | Down | Significantly downregulated (p < 0.001) | [6] |
| AML3 | Not specified | BEX3 | Up | Significantly upregulated (p < 0.001) | [6] |
Experimental Protocols
The following are detailed protocols for cell culture, this compound treatment, and subsequent gene expression analysis.
Cell Culture and this compound Treatment
-
Cell Lines: MLL-rearranged leukemia cell lines such as MV4-11 (MLL-AF4) and MOLM-13 (MLL-AF9) are commonly used. Non-MLL-rearranged cell lines like Jurkat can be used as negative controls.[4]
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in the culture medium to the desired final concentration (e.g., 3 µM). A vehicle control (DMSO) should be run in parallel.[4]
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Add this compound or DMSO vehicle to the culture medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 2, 4, or 6 days). For longer-term experiments, replenish the medium with fresh this compound or DMSO every 3-4 days.[4]
-
Cell Viability and Proliferation: Monitor cell viability and proliferation using methods such as Trypan Blue exclusion or a commercial viability assay (e.g., CellTiter-Glo®).
RNA Extraction and Gene Expression Analysis
-
Cell Lysis and RNA Extraction:
-
Harvest cells by centrifugation.
-
Lyse the cell pellet using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Gene Expression Analysis (Microarray):
-
RNA Amplification and Labeling: Amplify and label the extracted RNA using a suitable kit (e.g., Affymetrix GeneChip WT PLUS Reagent Kit).
-
Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Human Gene 1.0 ST Array) overnight in a hybridization oven.[4]
-
Washing and Staining: Wash and stain the microarray chips using an automated fluidics station.
-
Scanning: Scan the arrays using a high-resolution scanner.
-
Data Analysis: Analyze the scanned images to obtain raw expression data. Perform background correction, normalization, and summarization of the data. Identify differentially expressed genes between this compound-treated and vehicle-treated samples using appropriate statistical tests (e.g., t-test) and apply a false discovery rate (FDR) correction.[4]
-
-
Gene Expression Analysis (RNA-Sequencing):
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Quantify gene expression levels by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between conditions.
-
-
Experimental Workflow
Caption: Experimental workflow for gene expression analysis.
Conclusion
This compound serves as a powerful tool for studying the epigenetic regulation of gene expression and holds therapeutic promise for MLL-rearranged leukemias. The protocols and data presented here provide a framework for researchers to investigate the molecular effects of DOT1L inhibition and to identify and validate novel therapeutic targets. Careful experimental design and data analysis are crucial for obtaining robust and reproducible results in the study of this compound-mediated gene expression changes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by EPZ004777
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L, to induce and analyze apoptosis in cancer cells, particularly those with MLL rearrangements. The protocols focus on the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining as a robust method for quantifying apoptotic events.
This compound selectively inhibits the methylation of histone H3 at lysine 79 (H3K79), a critical epigenetic mark for gene expression.[1][2] In cancer cells harboring MLL gene rearrangements, this inhibition leads to the downregulation of key leukemogenic genes such as HOXA9 and MEIS1, ultimately resulting in cell cycle arrest and apoptosis.[1] This targeted mechanism makes this compound a valuable tool for both basic research and drug development in oncology.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | MLL Rearrangement | IC50 (nM) |
| MV4-11 | MLL-AF4 | Not explicitly stated, but selective killing observed |
| MOLM-13 | MLL-AF9 | 0.72[1] |
| THP-1 | MLL-AF9 | 3.36[1] |
| KOPN-8 | MLL-ENL | 0.62[1] |
| REH | Non-rearranged | 13.90[1] |
| Kasumi-1 | Non-rearranged | 32.99[1] |
| 697 | Non-rearranged | 36.57[1] |
| HL-60 | Non-rearranged | >50,000[1] |
| Jurkat | Non-rearranged | >50,000[1] |
| U937 | Non-rearranged | >50,000[1] |
| IGROV-1 | Ovarian Cancer | Not specified, but growth inhibition observed |
| SK-OV-3 | Ovarian Cancer | Not specified, but growth inhibition observed[3] |
Table 2: Apoptosis Induction by this compound in MLL-Rearranged Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Key Observations |
| MV4-11 | 3 µM | Up to 10 days | Increase in sub-G1 and Annexin V-positive cells from day 4 onwards.[1] |
| MOLM-13 | 3 µM | Up to 10 days | Increase in Annexin V-positive cells, though to a lesser extent than MV4-11.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for apoptosis analysis.
Caption: Mechanism of this compound-induced apoptosis in MLL-rearranged leukemia.
Caption: Experimental workflow for Annexin V/PI flow cytometry analysis.
Experimental Protocols
Materials
-
This compound (Stock solution prepared in DMSO)
-
Cancer cell lines (e.g., MV4-11, MOLM-13 for MLL-rearranged; Jurkat as a negative control)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cells at a density of 1 x 10^5 to 5 x 10^5 cells/mL in appropriate cell culture flasks or plates.
-
Compound Treatment:
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat cells with the desired concentration of this compound (e.g., 3 µM for MV4-11 and MOLM-13 cells).[1]
-
Include a vehicle control group treated with the same concentration of DMSO.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 6, 8, and 10 days) to observe the time-dependent effects of this compound.[1]
Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol is adapted from standard procedures for Annexin V/PI staining.[4][5][6][7][8][9][10]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300-400 x g for 5 minutes.
-
For adherent cells, collect the culture supernatant (containing detached apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the supernatant.
-
-
Washing: Wash the cells twice with cold, sterile PBS. Centrifuge at 300-400 x g for 5 minutes between washes and carefully aspirate the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up compensation and gates.
-
Interpretation of Results
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
An increase in the percentage of cells in the Annexin V+ quadrants following this compound treatment is indicative of induced apoptosis.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Disruptor of telomeric silencing 1-like promotes ovarian cancer tumor growth by stimulating pro-tumorigenic metabolic pathways and blocking apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
EPZ004777 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EPZ004777. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1][2][3] Its primary mechanism of action is the competitive inhibition of the S-adenosylmethionine (SAM) binding pocket of DOT1L, preventing the methylation of histone H3 at lysine 79 (H3K79).[4] This inhibition of H3K79 methylation leads to the downregulation of specific target genes, particularly those involved in leukemogenesis driven by MLL (Mixed Lineage Leukemia) gene rearrangements.[1][4][5]
Q2: In which research areas is this compound most commonly used?
This compound is predominantly used in cancer research, particularly for studying leukemias with MLL rearrangements.[1][5] It has been shown to selectively kill MLL-rearranged leukemia cells.[1][5] Additionally, its role is being investigated in other cancers, including NPM1-mutated Acute Myeloid Leukemia (AML), ovarian cancer, prostate cancer, pancreatic cancer, and colon cancer.[3][6] Beyond oncology, its function in regulating gene transcription, development, cell cycle progression, and DNA damage repair makes it a valuable tool for epigenetic research.[7]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
Q: My this compound powder is not dissolving properly. What can I do?
A: this compound has low aqueous solubility and can be challenging to dissolve. Here are some solutions:
-
Use the right solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1][2] Ethanol can also be used, but solubility is lower.[1][8] The compound is practically insoluble in water.[2]
-
Gentle Heating and Sonication: To aid dissolution, you can warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1] For some formulations, heating to 60°C is suggested.[9]
-
Use Fresh, Anhydrous Solvents: DMSO is hygroscopic (absorbs moisture from the air). Using fresh, high-quality DMSO is crucial, as absorbed moisture can significantly reduce the solubility of this compound.[2]
-
Check the Concentration: Attempting to prepare solutions at concentrations exceeding the solubility limit will result in precipitation. Refer to the solubility data table below for maximum concentrations in various solvents.
Issue 2: Compound precipitation in cell culture media.
Q: I'm observing precipitation of this compound after adding it to my cell culture media. How can I prevent this?
A: This is a common issue when diluting a DMSO stock solution into an aqueous buffer like cell culture media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent toxicity to your cells.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in DMSO or a suitable co-solvent mixture before the final dilution into the aqueous media.
-
Mixing Technique: When adding the compound to the media, vortex or pipette mix the solution immediately and thoroughly to ensure rapid and uniform dispersion.
-
Formulation with Co-solvents: For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and corn oil are necessary to maintain solubility.[1][9][10] While not standard for cell culture, understanding these formulations can provide insights into maintaining solubility in aqueous environments.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | > 10 mM | - | [1] |
| DMSO | 50 mg/mL | - | |
| DMSO | 100 mg/mL (185.29 mM) | Use fresh DMSO as moisture can reduce solubility. | [2] |
| DMSO | 66.67 mg/mL (123.54 mM) | Requires sonication, warming, and heating to 60°C. | [9] |
| Ethanol | ≥ 94.6 mg/mL | With sonication. | [1] |
| Ethanol | 100 mg/mL | - | [2] |
| Ethanol | 7 mg/mL | - | [2] |
| Ethanol | ≥ 26.35 mg/mL | For this compound HCl salt. | [8] |
| Water | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and fresh, anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of powder with a molecular weight of 539.67 g/mol , add 185.3 µL of DMSO).
-
To aid dissolution, vortex the vial and gently warm it at 37°C for 10-15 minutes. If necessary, use a brief sonication step.[1]
-
Visually inspect the solution to ensure the powder has completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[1][2]
Protocol 2: In Vitro Cell Proliferation Assay
-
Plate exponentially growing cells in a 96-well plate at a predetermined optimal density.
-
Prepare serial dilutions of the this compound DMSO stock solution. A common starting concentration for a dose-response curve is 1 mM, followed by 3-fold serial dilutions.[2]
-
Add the diluted this compound or DMSO vehicle control to the appropriate wells, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubate the cells for the desired treatment duration. For this compound, effects on proliferation may take several days to become apparent, with experiments often running for 14 to 18 days.[2][5]
-
At regular intervals (e.g., every 3-4 days), determine the viable cell number using a suitable method such as the Guava ViaCount assay or an MTT assay.[2][5]
-
During long-term assays, replace the growth media with fresh media containing the appropriate concentration of this compound and split the cells as needed.[2][5]
-
Calculate IC50 values from the dose-response curves at each time point using appropriate software.
Protocol 3: In Vivo Formulation for Murine Xenograft Models
Caution: This is an example formulation and may require optimization for your specific experimental conditions.
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Another reported vehicle for osmotic pumps is 15% ethanol, 50% PEG300, and 35% water.[1]
-
The final solution should be prepared fresh on the day of use.
-
For administration via osmotic pumps, concentrations of 50, 100, or 150 mg/mL have been reported.[5]
Visualizations
Caption: Mechanism of action of this compound in inhibiting DOT1L.
Caption: Workflow for dissolving this compound powder.
Caption: Simplified DOT1L signaling pathway in MLL-rearranged leukemia.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming In Vivo Challenges with EPZ004777
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DOT1L inhibitor, EPZ004777. The focus is on addressing the compound's poor pharmacokinetic profile to achieve successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected in vivo efficacy with this compound using standard oral or intraperitoneal dosing?
A1: this compound possesses poor pharmacokinetic properties that prevent effective systemic exposure through conventional dosing methods like oral gavage or intraperitoneal injection.[1][2] Its rapid clearance and low bioavailability mean that therapeutically relevant concentrations are unlikely to be achieved or maintained in the plasma and target tissues with bolus dosing. For successful in vivo studies, alternative administration strategies are required.
Q2: What is the recommended method for administering this compound in animal models?
A2: Due to its challenging pharmacokinetics, the most successful and documented method for in vivo administration of this compound is continuous infusion via subcutaneously implanted mini-osmotic pumps.[1] This approach ensures sustained plasma concentrations of the inhibitor, which is crucial for observing its biological effects, such as the inhibition of H3K79 methylation.
Q3: I'm having trouble dissolving this compound at a high enough concentration for my osmotic pumps. What can I do?
A3: Solubility is a known challenge with this compound. While specific formulation details are often proprietary, literature reports the successful optimization of this compound formulations to achieve concentrations as high as 150 mg/mL for use in mini-osmotic pumps.[1] This likely involves the use of non-aqueous solvents and excipients. It is recommended to consult formulation resources and consider vehicles such as DMSO, PEG300, Tween 80, and corn oil in various combinations to enhance solubility.[3]
Q4: What are the expected plasma concentrations of this compound when using osmotic pumps?
A4: Studies have shown that continuous infusion with mini-osmotic pumps can achieve steady-state plasma concentrations of this compound in the range of 0.55 to 0.84 µM in mice.[1] The specific concentration will depend on the pump's flow rate and the concentration of the this compound solution.
Q5: For how long should I administer this compound to see an effect?
A5: In preclinical models of mixed-lineage leukemia (MLL), this compound has been administered for periods of 7 to 14 days.[1] It's important to note that even with continuous infusion, the duration of exposure might be a limiting factor for observing robust efficacy.[1] The required duration will likely depend on the specific animal model and the endpoints being measured.
Q6: Are there any known toxicities associated with in vivo administration of this compound?
A6: At efficacious doses delivered via continuous infusion, this compound has been reported to be well-tolerated in mice.[1] However, local irritation at the site of pump implantation has been noted, which may limit the duration of continuous administration.[1]
Q7: Have any analogs of this compound with better pharmacokinetic properties been developed?
A7: Yes, the poor in vivo properties of this compound led to the development of second-generation DOT1L inhibitors. EPZ-5676 (pinometostat) is a notable example that showed improved potency and was advanced into clinical trials.[2][4] However, EPZ-5676 still exhibited low oral bioavailability and high clearance.[2] Other analogs have also been synthesized with the aim of improving metabolic stability.[4][5]
Troubleshooting Guides
Issue 1: Suboptimal In Vivo Target Engagement
Problem: Western blot analysis of tissues from treated animals shows minimal reduction in H3K79me2 levels.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Plasma Exposure | Verify the plasma concentration of this compound in your animals. If it is below the therapeutic range (0.55-0.84 µM), consider increasing the concentration of the drug in the osmotic pump or using a pump with a higher flow rate. |
| Limited Duration of Treatment | The reduction in H3K79me2 levels can take several days to become apparent.[6] Ensure your treatment duration is sufficient (e.g., at least 6-7 days) to observe significant pharmacodynamic effects. |
| Compound Instability in Formulation | Prepare fresh formulations of this compound immediately before loading the osmotic pumps. Assess the stability of your formulation under physiological conditions if possible. |
| High Plasma Protein Binding | The effective free fraction of this compound available for DOT1L inhibition might be limited by plasma protein binding.[1] While this is an inherent property of the compound, ensuring adequate total plasma concentration is the primary way to address this. |
Issue 2: Local Irritation at the Osmotic Pump Implantation Site
Problem: Animals are showing signs of irritation or inflammation at the site of the subcutaneous mini-osmotic pump.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Formulation Vehicle | The solvent system used to dissolve this compound may be causing irritation. If using high concentrations of DMSO or other organic solvents, try to minimize their percentage in the final formulation if possible, while maintaining solubility. |
| High Drug Concentration | Very high concentrations of this compound may contribute to local tissue irritation.[1] If possible, try to use a lower concentration with a higher flow rate pump to deliver the same total dose. |
| Surgical Technique | Ensure aseptic surgical technique during the implantation of the mini-osmotic pumps to minimize the risk of infection and inflammation. |
| Pump Material Biocompatibility | This is less likely with commercially available pumps, but ensure the pump model is appropriate for subcutaneous implantation in your animal model. |
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Method | Reference |
| Steady-State Plasma Concentration (50 mg/mL in pump) | 0.55 ± 0.12 µM | Continuous subcutaneous infusion via mini-osmotic pump | [1] |
| Steady-State Plasma Concentration (100 mg/mL in pump) | 0.64 ± 0.48 µM | Continuous subcutaneous infusion via mini-osmotic pump | [1] |
| Steady-State Plasma Concentration (150 mg/mL in pump) | 0.84 ± 0.45 µM | Continuous subcutaneous infusion via mini-osmotic pump | [1] |
Table 2: Pharmacokinetic Parameters of the Improved Analog EPZ-5676
| Species | Clearance | Oral Bioavailability | Reference |
| Mouse | High | Low | [2] |
| Rat | High | - | [2] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Mini-Osmotic Pumps
Objective: To achieve sustained systemic exposure of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, sterile water or saline)
-
Mini-osmotic pumps (e.g., ALZET®) with appropriate flow rate and duration
-
Surgical instruments for subcutaneous implantation
-
Anesthesia and analgesics
-
Experimental animals (e.g., immunodeficient mice bearing xenograft tumors)
Procedure:
-
Formulation Preparation: Prepare a solution of this compound in a suitable vehicle at the desired concentration (e.g., 50, 100, or 150 mg/mL).[1] Ensure the solution is sterile-filtered.
-
Pump Priming: Prime the mini-osmotic pumps with the this compound formulation according to the manufacturer's instructions to ensure immediate delivery upon implantation.
-
Animal Preparation: Anesthetize the mouse using an approved protocol. Shave and sterilize the surgical area on the back of the mouse.
-
Pump Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Insert the primed mini-osmotic pump into the pocket.
-
Wound Closure: Close the incision with wound clips or sutures.
-
Post-Operative Care: Administer analgesics as required and monitor the animal for recovery and any signs of distress or local irritation.
-
Treatment Duration: The pumps will deliver the compound at a constant rate for the specified duration (e.g., 7 or 14 days). For longer treatment periods, the pumps may need to be replaced.[1]
-
Pharmacokinetic/Pharmacodynamic Analysis: At the end of the study, collect blood samples to determine plasma drug concentrations and harvest tissues to assess target engagement (e.g., H3K79me2 levels by Western blot).
Mandatory Visualizations
Caption: DOT1L inhibition by this compound in MLL-rearranged leukemia.
Caption: Workflow for in vivo studies using this compound.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Profiling of Highly Selective Inhibitors of Methyltransferase DOT1L Based on Carbocyclic C-Nucleosides. | Semantic Scholar [semanticscholar.org]
- 6. glpbio.com [glpbio.com]
Interpreting unexpected results in EPZ004777 experiments
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers using EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a significant anti-proliferative effect shortly after treating my cells with this compound?
A1: The cellular effects of this compound are often delayed. Inhibition of DOT1L leads to a gradual decrease in H3K79 methylation, followed by subsequent changes in gene expression that ultimately affect cell proliferation.[1][2] It can take several days of continuous exposure to the compound to observe a significant impact on cell viability. For example, in some cell lines, anti-proliferative effects are most apparent after 4 to 7 days of treatment.[2] Therefore, it is crucial to design longer-term proliferation assays, extending up to 18 days for some cell lines, to accurately assess the efficacy of this compound.[1][3]
Q2: I am not seeing any significant activity of this compound in my cell line. Is the compound inactive?
A2: this compound exhibits high selectivity for killing leukemia cells with MLL (Mixed Lineage Leukemia) gene rearrangements.[1] Its efficacy is significantly lower in cell lines that do not harbor MLL translocations.[1] For instance, cell lines like Jurkat (non-MLL-rearranged) are largely unaffected by treatment with this compound.[1][4] It is essential to confirm the MLL status of your cell line. If your cells are not MLL-rearranged, the lack of a potent anti-proliferative effect is an expected outcome.
Q3: My in vivo experiment with this compound showed limited efficacy. What could be the reason?
A3: While this compound is potent in vitro, it has been noted to have poor pharmacokinetic properties, which can limit its effectiveness in vivo.[2][5] This can result in suboptimal circulating levels of the compound and a modest extension of survival in animal models.[1] Factors such as plasma protein binding may also limit the free fraction of this compound available to inhibit DOT1L in tumor cells.[1] For in vivo studies, a successor compound, EPZ-5676 (pinometostat), was developed with improved pharmacokinetic properties.[2][5]
Q4: I am observing unexpected off-target effects. Is this compound known to inhibit other methyltransferases?
A4: this compound is a highly selective inhibitor of DOT1L.[3] In biochemical assays, it has shown over 1,200-fold selectivity for DOT1L compared to other tested protein methyltransferases.[3] However, at very high concentrations, some inhibition of other methyltransferases like PRMT5 has been reported, though at a much lower potency.[4] If you are using concentrations significantly above the established IC50 for DOT1L inhibition, off-target effects could be a possibility. It is also important to consider that downstream effects of DOT1L inhibition can lead to broad changes in gene expression, which may be misinterpreted as off-target effects.[6][7]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for cell proliferation between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density | Ensure a consistent number of viable cells are plated for each experiment. Use a cell counter to verify cell numbers before plating. |
| Variability in compound concentration | Prepare fresh serial dilutions of this compound from a new stock solution for each experiment. Ensure the DMSO concentration is consistent across all wells, including controls. |
| Duration of the assay | As the effects of this compound are delayed, IC50 values can change over time. It is recommended to continue experiments until the IC50 values stabilize, which could be up to 14 or 18 days for some cell lines.[1][3] |
| Cell line heterogeneity | Cell line characteristics can drift over time in culture. Ensure you are using a low-passage, authenticated cell line. |
Issue 2: No significant reduction in global H3K79me2 levels after treatment.
| Possible Cause | Suggested Solution |
| Insufficient treatment duration or concentration | This compound causes a concentration- and time-dependent reduction in H3K79 methylation.[1][8] Treat cells for at least 4 days with an appropriate concentration (e.g., in the low micromolar range) to observe a robust decrease. |
| Inefficient histone extraction | Ensure your histone extraction protocol is efficient. Verify the quality and quantity of extracted histones before performing Western blotting. |
| Antibody issues | Use a validated antibody specific for H3K79me2. Titrate the antibody to determine the optimal concentration for your Western blot. Include appropriate positive and negative controls. |
| Compound degradation | Store this compound stock solutions at -80°C for long-term storage and -20°C for shorter periods.[4] Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Cell-free biochemical assay | DOT1L | 0.4 nM[3][4] |
| Cell proliferation (14-day treatment) | MV4-11 (MLL-AF4) | 8.3 nM |
| Cell proliferation (14-day treatment) | MOLM-13 (MLL-AF9) | 4.8 nM |
| Cell proliferation (18-day treatment) | THP-1 (MLL-AF9) | 16.7 nM |
| Cell proliferation (>14-day treatment) | Jurkat (non-MLL rearranged) | >50 µM[1] |
| Cell proliferation (>14-day treatment) | HL-60 (non-MLL rearranged) | >50 µM[1] |
Table 2: Cellular H3K79me2 Inhibition
| Cell Line | Treatment Duration | Effect |
| MV4-11, MOLM-13, Jurkat | 4 days | Concentration-dependent reduction in global H3K79me2 levels[1] |
| MCF-7 | 3 days | >70% decrease in H3K79me2 levels[8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Guava Viacount)
-
Cell Plating: Plate exponentially growing cells in triplicate in 96-well plates at a density of 3 x 10^4 cells/well in a final volume of 150 µL.[1]
-
Compound Treatment: Add increasing concentrations of this compound (up to 50 µM) or DMSO vehicle control to the wells.[1]
-
Incubation and Maintenance: Incubate the cells for up to 18 days. Every 3-4 days, determine the viable cell number, replace the growth media and this compound, and re-plate the cells at a consistent density (e.g., 5 x 10^4 cells/well).[3]
-
Viability Assessment: On the days of cell counting, use the Guava Viacount assay according to the manufacturer's protocol to determine the number of viable cells.[1][3]
-
Data Analysis: Calculate the split-adjusted total viable cell number. Determine IC50 values from concentration-response curves at each time point using appropriate software.[3]
Protocol 2: Western Blot for H3K79 Dimethylation
-
Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO for a specified duration (e.g., 4 days).
-
Histone Extraction: Harvest the cells and perform histone extraction using an established protocol (e.g., acid extraction).
-
Protein Quantification: Quantify the extracted histone protein concentration using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for loading, probe the same membrane with an antibody against total Histone H3.
-
Visualizations
Caption: DOT1L signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing EPZ004777 incubation time for maximum effect
This technical support center provides guidance on the optimal use of EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L. Here you will find troubleshooting advice and frequently asked questions to help you design and execute your experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the DOT1L enzyme, which is responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] By competitively inhibiting DOT1L's enzymatic activity with a very high potency (IC50 of 0.4 nM in cell-free assays), this compound prevents the di- and tri-methylation of H3K79.[3] This reduction in H3K79 methylation leads to changes in gene expression, ultimately affecting cell processes like proliferation, differentiation, and apoptosis, particularly in cells dependent on DOT1L activity, such as MLL-rearranged leukemia cells.[4]
Q2: How long should I incubate my cells with this compound to see a maximal effect on H3K79 methylation?
The time required to observe the maximal effect of this compound on global H3K79me2 levels is dependent on the cell line and its proliferation rate. This is because the reduction in methylation relies on histone turnover and the incorporation of unmethylated histones during cell division.[4]
For rapidly dividing cell lines like MV4-11, a modest reduction in H3K79me2 can be seen within 24 hours of treatment with a saturating concentration (e.g., 3 µM). However, achieving a near-complete reduction can take 4 to 5 days.[4] For longer-term experiments aiming to establish stable IC50 values, incubation periods of up to 14 to 18 days may be necessary.[4] Continuous exposure is crucial for optimal efficacy.[5]
Q3: What is the expected downstream effect on gene expression, and what is the time course for these changes?
Inhibition of DOT1L by this compound leads to the downregulation of key MLL fusion target genes, such as HOXA9 and MEIS1.[4][6] Significant decreases in the mRNA levels of these genes can be observed as early as 48 hours after treatment. The maximal reduction in gene expression is typically seen after 6 to 8 days of continuous incubation with the inhibitor.[4]
Q4: What are the typical phenotypic outcomes of this compound treatment, and when can I expect to observe them?
The primary phenotypic outcomes of this compound treatment in sensitive cell lines (e.g., MLL-rearranged leukemia cells) are cell cycle arrest, induction of apoptosis, and cellular differentiation.[1][4]
-
Cell Cycle Arrest: A modest increase in the G0/G1 phase population can be observed after approximately 4 days of treatment.[4]
-
Apoptosis: An increase in apoptotic cells (as measured by Annexin V staining) typically follows cell cycle arrest, becoming evident after 4 days and increasing over the next 6 days.[4]
-
Differentiation: In some cell lines, such as MOLM-13, markers of differentiation (e.g., CD14 expression) can be detected after 12 days of incubation.[4]
-
Inhibition of Proliferation: A significant reduction in cell proliferation is a key outcome. The time to achieve a 50% inhibition of proliferation (IC50) can vary, with stable IC50 values often determined after 14 to 18 days of continuous treatment.[4]
Troubleshooting Guide
Problem 1: I am not observing a significant decrease in global H3K79me2 levels after a short incubation time.
-
Possible Cause: Insufficient incubation time. The reduction of H3K79me2 is a slow process that depends on histone turnover through cell division.[4]
-
Solution: Increase the incubation time. For many cell lines, a minimum of 4-5 days of continuous exposure to this compound is required to see a substantial decrease in H3K79me2 levels.[4] Confirm that your cell line is actively proliferating.
Problem 2: My cells are not showing the expected anti-proliferative or apoptotic response.
-
Possible Cause 1: The cell line is not dependent on the DOT1L pathway. Cell lines without MLL rearrangements are generally much less sensitive to this compound.[4]
-
Solution 1: Confirm the genetic background of your cell line. Use a sensitive MLL-rearranged cell line (e.g., MV4-11, MOLM-13) as a positive control.
-
Possible Cause 2: Insufficient duration of treatment. The phenotypic effects of this compound, such as apoptosis and inhibition of proliferation, are often delayed and require prolonged exposure.[4]
-
Solution 2: Extend the incubation period. Monitor cell viability and proliferation over a time course of at least 7 to 14 days.
-
Possible Cause 3: Sub-optimal concentration of this compound.
-
Solution 3: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Problem 3: I am observing off-target effects.
-
Possible Cause: While this compound is highly selective for DOT1L, extremely high concentrations may lead to off-target effects.[3]
-
Solution: Use the lowest effective concentration determined from your dose-response studies. Ensure that the observed phenotype is accompanied by a corresponding decrease in H3K79me2 levels to confirm on-target activity.
Data Summary Tables
Table 1: Time-Dependent Effects of this compound on H3K79me2 and Gene Expression in MV4-11 Cells (3 µM)
| Time Point | H3K79me2 Reduction | HOXA9 mRNA Reduction | MEIS1 mRNA Reduction |
| 1 Day | Modest | - | - |
| 2 Days | - | Significant | Significant |
| 4-5 Days | Maximal | - | - |
| 6-8 Days | - | Maximal | Maximal |
Data synthesized from Daigle et al., 2011.[4]
Table 2: Phenotypic Responses to this compound in MLL-Rearranged Cell Lines
| Phenotypic Endpoint | Cell Line | Incubation Time |
| Cell Cycle Arrest (G0/G1) | MV4-11 | ~4 days |
| Apoptosis (Annexin V+) | MV4-11 | 4-10 days |
| Differentiation (CD14+) | MOLM-13 | ~12 days |
| Proliferation Inhibition (IC50) | Various | 14-18 days |
Data synthesized from Daigle et al., 2011.[4]
Experimental Protocols
Western Blot for H3K79me2 Detection
-
Cell Lysis and Histone Extraction:
-
Treat cells with the desired concentration of this compound for the intended duration.
-
Harvest cells and wash with PBS.
-
Extract histones using an acid extraction protocol or a commercial kit.
-
-
Protein Quantification:
-
Quantify the extracted histone concentration using a protein assay (e.g., Bradford or BCA).
-
-
SDS-PAGE and Western Blotting:
-
Separate 5-10 µg of histones on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam ab3594) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the H3K79me2 signal to a loading control, such as total Histone H3.[6]
-
Visualizations
Caption: DOT1L signaling in normal and leukemic cells and the effect of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. stemcell.com [stemcell.com]
- 2. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide for EPZ004777: Addressing Off-Target Effects and Other Common Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for troubleshooting common issues encountered during experiments with EPZ004777, a potent and selective inhibitor of the DOT1L histone methyltransferase. The information is presented in a question-and-answer format to directly address specific experimental challenges, with a focus on distinguishing true off-target effects from context-dependent on-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that specifically targets the DOT1L enzyme, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). By inhibiting DOT1L, this compound leads to a reduction in global H3K79 methylation, which in turn affects gene expression. This mechanism is particularly effective in cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements, where the fusion proteins recruit DOT1L to specific gene loci, leading to aberrant gene expression and leukemogenesis.[1][2][3]
Q2: Is this compound expected to be effective in all cancer cell lines?
No. The anti-proliferative effects of this compound are most pronounced in cell lines with MLL rearrangements.[1][4] Its efficacy is significantly lower in cell lines that do not have this specific genetic alteration.[1][4] Therefore, a lack of response in a non-MLL-rearranged cell line is an expected outcome based on its mechanism of action and not necessarily an indication of a compound or experimental flaw.
Q3: What are the known off-target activities of this compound?
This compound is a highly selective inhibitor of DOT1L.[4][5][6] It has been shown to have over 1,000-fold selectivity for DOT1L compared to a panel of other protein methyltransferases.[7] The most significant off-target activity reported is against PRMT5, but at a much higher concentration (IC50 of 521 nM) compared to its potent on-target inhibition of DOT1L (IC50 of 0.4 nM).[1][4] Recent computational studies have suggested potential interactions with other proteins like TPBG, ZNF185, and SNX19, though these require further experimental validation.[8][9]
Troubleshooting Common Experimental Issues
Problem 1: No or low efficacy observed in my cell line.
-
Question: I am not seeing the expected anti-proliferative effects of this compound in my experiments. What could be the reason?
-
Answer:
-
Confirm the Genetic Background of Your Cells: The primary determinant of this compound sensitivity is the presence of an MLL gene rearrangement.[1][4] Verify that your cell line (e.g., MV4-11, MOLM-13) carries this genetic marker. Non-MLL-rearranged cell lines, such as Jurkat, are largely insensitive to this compound treatment.[1][4]
-
Optimize Treatment Duration: The effects of DOT1L inhibition on cell proliferation are often delayed.[10] This is due to the time it takes for the depletion of existing H3K79 methylation marks and the subsequent changes in gene expression. Experiments may require prolonged incubation with this compound (e.g., 7 to 14 days) to observe significant effects.[1][10]
-
Check Compound Concentration: Ensure you are using an appropriate concentration of this compound. While the biochemical IC50 is in the sub-nanomolar range, cellular assays typically require higher concentrations (in the micromolar range) to achieve a significant biological response.[11]
-
Assess H3K79 Methylation Levels: To confirm that this compound is active in your experimental system, measure the levels of H3K79me2 by Western blot or ELISA. A significant reduction in this histone mark indicates that the compound is engaging its target.[1][10]
-
Problem 2: Unexpected cytotoxicity or cellular stress is observed.
-
Question: I am observing unexpected cell death or stress in my experiments, even in cell lines that are supposed to be less sensitive. Could this be an off-target effect?
-
Answer:
-
Evaluate Compound Purity and Solvent Effects: Ensure the purity of your this compound stock. Impurities could contribute to non-specific toxicity. Additionally, high concentrations of the solvent (typically DMSO) can be toxic to cells. Always include a vehicle-only control in your experiments.
-
Consider Context-Dependent Effects: While highly selective, the biological consequences of DOT1L inhibition can be context-dependent. For example, some studies have shown that the response to DOT1L inhibition can be influenced by the status of other signaling pathways, such as the androgen receptor (AR) pathway in prostate cancer cells.[12]
-
Test a Lower Concentration Range: If you suspect off-target toxicity, perform a dose-response experiment with a wider range of concentrations. True off-target effects often occur at significantly higher concentrations than those required for on-target activity.
-
Investigate Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cell cycle arrest in sensitive cell lines.[1][5] If you observe these effects in a supposedly resistant cell line, it may warrant further investigation into the specific signaling pathways of that line.
-
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Line | Reference |
| Biochemical IC50 | 0.4 nM | DOT1L (cell-free) | [4][5][6] |
| 521 nM | PRMT5 | [1][4] | |
| >50 µM | Other HMTs (CARM1, EZH2, etc.) | [4][6] | |
| Cellular IC50 (Anti-proliferative) | 4 nM | MOLM13 (MLL-AF9) | [5] |
| 4 nM | MV4-11 (MLL-AF4) | [5] | |
| >10 µM | HL-60 (non-MLL) | [4] | |
| >10 µM | 697 (non-MLL) | [4] |
Key Experimental Protocols
1. Western Blot for H3K79 Methylation
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 4-7 days).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K79me2. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
2. Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for an extended period (e.g., 7, 10, or 14 days), as the effects of this compound can be slow to manifest. Replenish the media with fresh compound as needed.
-
Assay: At the end of the incubation period, add the MTT reagent or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated controls to determine the IC50 values.
Visualizations
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CIMB | Free Full-Text | Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia [mdpi.com]
- 10. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
How to address EPZ004777 resistance in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing resistance to the DOT1L inhibitor, EPZ004777, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like) with an IC50 of approximately 0.4 nM in cell-free assays.[1] In MLL-rearranged (MLLr) leukemias, chromosomal translocations lead to the fusion of the MLL gene with various partners (e.g., AF4, AF9, ENL). These MLL fusion proteins aberrantly recruit DOT1L to chromatin, leading to the hypermethylation of histone H3 at lysine 79 (H3K79). This aberrant H3K79 methylation drives the expression of leukemogenic genes, such as HOXA9 and MEIS1, promoting leukemia. This compound acts by competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of DOT1L, thereby preventing H3K79 methylation. This leads to the downregulation of MLL fusion target genes, cell cycle arrest, differentiation, and ultimately apoptosis in MLLr leukemia cells.[2][3]
Q2: My cells are showing reduced sensitivity to this compound. What are the common mechanisms of resistance?
The most well-documented mechanism of acquired resistance to DOT1L inhibitors like this compound and its clinical successor, pinometostat (EPZ-5676), is the upregulation of ATP-binding cassette (ABC) transporters. Specifically, increased expression of ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 has been observed in resistant cell lines.[4] These transporters function as drug efflux pumps, actively removing this compound from the cell, which reduces its intracellular concentration and limits its ability to inhibit DOT1L. Some studies suggest that while ABCB1 upregulation is a key factor, it may not be the sole mechanism, and other adaptive responses within the cancer cells might also contribute to resistance.[5]
Q3: How can I confirm if my cells have developed resistance through ABCB1 upregulation?
You can assess the expression of ABCB1 in your resistant cell lines at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of the ABCB1 gene. A significant increase in ABCB1 transcripts in your resistant cells compared to the parental, sensitive cells would indicate upregulation.
-
Western Blotting: Detect the protein levels of ABCB1 (P-glycoprotein). An increased protein band intensity in resistant cells would confirm the qRT-PCR findings.
-
Flow Cytometry: Use a fluorescently-labeled antibody against ABCB1 to quantify its surface expression.
-
Functional Assays: Employ substrates of ABCB1, such as rhodamine 123, to measure the efflux activity of the pump. Reduced intracellular accumulation of the fluorescent substrate in resistant cells would indicate increased efflux pump function.
Q4: Are there strategies to overcome this compound resistance?
Yes, several strategies can be employed to address this compound resistance:
-
Combination Therapy: This is a promising approach.
-
ABC Transporter Inhibitors: Co-treatment with inhibitors of ABCB1, such as verapamil or valspodar, can restore sensitivity to this compound by blocking the drug efflux.[6]
-
Inhibitors of the MLL-Menin Interaction: Combining this compound with inhibitors that disrupt the interaction between MLL and Menin has shown synergistic effects in killing MLLr leukemia cells.
-
Standard Chemotherapy: this compound can sensitize MLLr AML cells to standard chemotherapeutic agents like cytarabine and daunorubicin.[7]
-
Other Epigenetic Modifiers: Combining DOT1L inhibitors with other epigenetic drugs, such as SIRT1 activators or BRD4 inhibitors, is an area of active research.[7][8]
-
-
Alternative DOT1L Inhibitors: Newer generation DOT1L inhibitors with improved pharmacokinetic properties and potentially different susceptibility to resistance mechanisms are in development.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased cell death/growth inhibition with this compound treatment over time. | Development of acquired resistance. | 1. Confirm resistance by re-evaluating the IC50 of this compound in your cell line compared to the parental line. 2. Investigate the mechanism of resistance, starting with checking for ABCB1/ABCG2 upregulation (see FAQ 3). |
| High variability in experimental results. | Inconsistent drug concentration, cell density, or incubation time. | 1. Ensure accurate and consistent preparation of this compound stock and working solutions. 2. Standardize cell seeding density and treatment duration across experiments. 3. Perform regular mycoplasma testing of cell cultures. |
| No effect of this compound on non-MLL rearranged cell lines. | This compound is highly selective for MLL-rearranged leukemias. | This is expected behavior. Use a known MLL-rearranged cell line (e.g., MV4-11, MOLM-13) as a positive control. |
| Inconsistent H3K79me2 levels upon Western blotting. | Issues with histone extraction, antibody quality, or blotting procedure. | 1. Use a validated protocol for histone extraction to ensure high-quality samples. 2. Use a specific and validated antibody for H3K79me2. 3. Optimize Western blot conditions, including transfer time and antibody concentrations. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (nM) after 14-18 days |
| MV4-11 | MLL-AF4 | 8.1 |
| MOLM-13 | MLL-AF9 | 7.9 |
| THP-1 | MLL-AF9 | 11 |
| KOPN-8 | MLL-ENL | 25 |
| SEM | MLL-AF4 | 12 |
| RS4;11 | MLL-AF4 | 39 |
| Jurkat | MLL-wildtype | >50,000 |
| HL-60 | MLL-wildtype | >50,000 |
Data compiled from multiple sources.[2]
Table 2: Upregulation of ABCB1 in Pinometostat-Resistant Cell Lines
| Cell Line | Fold Increase in ABCB1 mRNA (Resistant vs. Parental) |
| KOPN-8 | >100-fold |
| NOMO-1 | No significant change |
Data is for the related DOT1L inhibitor, pinometostat (EPZ-5676), and is indicative of a likely resistance mechanism for this compound.[9]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. For suspension cells, gentle centrifugation may be needed to pellet the cells.
-
Drug Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for H3K79 Dimethylation (H3K79me2)
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K79me2 overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: DOT1L signaling in normal vs. MLL-rearranged leukemia and the action of this compound.
Caption: Troubleshooting workflow for addressing this compound resistance in cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ABCB1 overexpression through locus amplification represents an actionable target to combat paclitaxel resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Improving the stability of EPZ004777 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of EPZ004777 in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L, with an IC50 of 0.4 nM.[1][2] DOT1L is the sole enzyme responsible for mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79).[3] In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to hypermethylation of H3K79 and the overexpression of leukemogenic genes.[4][5] this compound acts as an S-adenosylmethionine (SAM)-competitive inhibitor, occupying the SAM-binding pocket of DOT1L and preventing the transfer of a methyl group to H3K79.[6][7] This inhibition of DOT1L activity leads to a reduction in H3K79 methylation, suppression of target gene expression, and ultimately, selective killing of MLL-rearranged cancer cells.[8][9]
2. What are the recommended storage conditions for this compound powder and stock solutions?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[8] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. The stability of stock solutions depends on the solvent and storage temperature.
3. In which solvents is this compound soluble?
This compound is soluble in several organic solvents but is insoluble in water.[10] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. To achieve higher concentrations, warming the solution at 37°C or using an ultrasonic bath may be helpful.[10] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[8]
4. What is the stability of this compound in solution?
The stability of this compound in solution is a critical consideration for experimental design. The compound has a very short half-life in plasma, which can limit its efficacy in in vivo studies.[5] This metabolic instability is likely due to the presence of the 7-deaza-adenosine moiety, which is susceptible to enzymatic degradation.[5] For cell culture experiments, it is recommended to replace the media with fresh compound every 3-4 days to maintain a stable concentration.[8][9]
Troubleshooting Guide
Issue: Precipitation of this compound in cell culture media.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture media is too high, causing the compound to precipitate.
-
Solution: Ensure that the final concentration of DMSO in the culture media is kept low, typically below 0.5%, to maintain solubility and minimize solvent-induced cytotoxicity. Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in culture media to reach the desired final concentration.
Issue: Inconsistent or weaker than expected biological activity.
-
Possible Cause 1: Degradation of this compound in solution. Due to its limited stability, prolonged incubation times without replenishing the compound can lead to a decrease in the effective concentration.
-
Solution 1: For long-term experiments (several days), it is crucial to replace the cell culture media with fresh media containing this compound every 3-4 days to ensure a consistent concentration of the active compound.[8][9]
-
Possible Cause 2: Repeated freeze-thaw cycles of the stock solution. This can lead to the degradation of the compound.
-
Solution 2: Aliquot the stock solution into single-use volumes before freezing to avoid multiple freeze-thaw cycles.[8]
-
Possible Cause 3: Use of old or improperly stored stock solutions.
-
Solution 3: Adhere to the recommended storage conditions and timelines provided in the stability data tables. It is advisable to prepare fresh stock solutions regularly.
Issue: Difficulty dissolving this compound powder.
-
Possible Cause: The compound may require assistance to fully dissolve.
-
Solution: To aid dissolution, gently warm the solution at 37°C for a short period or use an ultrasonic bath.[10] Ensure the solvent is of high purity and anhydrous, especially when using DMSO.[8]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 27 mg/mL | [10] |
| DMSO | 50 mg/mL | |
| DMSO | > 10 mM | [10] |
| Ethanol (with sonication) | ≥ 94.6 mg/mL | [10][11] |
| Water | Insoluble | [10] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [8] |
| Stock Solution in Solvent | -80°C | 1 year | [8] |
| Stock Solution in Solvent | -20°C | 1 month | [8] |
| Stock Solution (general) | Below -20°C | Several months | [10] |
Table 3: Formulations for In Vivo Studies
| Formulation | Solubility | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 15% Ethanol, 50% PEG300, 35% Water | 150 mg/mL | [10] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol is adapted from methods used to assess the effect of this compound on the proliferation of leukemia cell lines.[2][8]
-
Cell Plating: Plate exponentially growing cells in 96-well plates at a density of 3 x 10^4 cells/well in a final volume of 150 µL.
-
Compound Treatment: Add increasing concentrations of this compound to the wells. A typical concentration range to determine IC50 is up to 50 µM.[2][8]
-
Incubation: Incubate the cells for a period of up to 18 days.
-
Cell Counting and Media Change: Every 3-4 days, determine the viable cell number using a suitable method such as the Guava ViaCount assay.[2][8] At the same time, replace the growth media with fresh media containing the appropriate concentration of this compound and split the cells back to a density of 5 x 10^4 cells/well.
-
Data Analysis: Express the total cell number as split-adjusted viable cells per well. Determine IC50 values from concentration-response curves using appropriate software.
Protocol 2: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Aiding Dissolution: If necessary, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period to ensure complete dissolution.[10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.[8]
Visualizations
Caption: DOT1L signaling in MLL-rearranged leukemia and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An emerging maestro of immune regulation: how DOT1L orchestrates the harmonies of the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. glpbio.com [glpbio.com]
Technical Support Center: EPZ004777 Dosage and Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L. The information is tailored for scientists and drug development professionals working with different cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets the histone methyltransferase DOT1L.[1][2] In cancers with MLL (Mixed Lineage Leukemia) gene rearrangements, the MLL fusion proteins aberrantly recruit DOT1L to chromatin. This leads to the hypermethylation of histone H3 at lysine 79 (H3K79), a mark associated with active transcription.[1][3] This aberrant methylation drives the expression of leukemogenic genes such as HOXA9 and MEIS1.[1] this compound competitively binds to the SAM-binding pocket of DOT1L, inhibiting its methyltransferase activity. This leads to a reduction in global H3K79 methylation, suppression of MLL fusion target gene expression, and ultimately, selective killing of MLL-rearranged cancer cells through cell cycle arrest, differentiation, and apoptosis.[1][2]
Q2: Which cancer models are most sensitive to this compound?
A2: this compound demonstrates the highest efficacy in cancer models harboring MLL gene rearrangements.[1] This includes various subtypes of acute leukemia, such as those with MLL-AF4, MLL-AF9, and MLL-ENL fusions.[1] The cytotoxic effects of this compound are highly specific to cells with these translocations, with minimal impact on cells lacking MLL rearrangements.[1] Some studies have also explored its potential in other cancers like prostate and breast cancer, where DOT1L activity may also play a role in disease progression.[4][5]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: The optimal concentration of this compound for in vitro experiments is cell line-dependent. For initial proliferation assays in sensitive MLL-rearranged cell lines like MV4-11 and MOLM-13, a concentration of 3 µM has been shown to be effective in inducing cell death.[1] For determining the half-maximal inhibitory concentration (IC50), a concentration range up to 50 µM is recommended, with treatment durations of 14 to 18 days to allow for the full effect of the inhibitor to manifest.[1]
Troubleshooting Guide
Problem 1: I am not observing the expected selective cytotoxicity in my MLL-rearranged cell line.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Solution: The effects of this compound on cell proliferation and viability are often delayed. Ensure that your experiments are carried out for a sufficient duration, typically 14 days or longer for MLL-rearranged cell lines.[1] Monitor cell viability at multiple time points to track the response.
-
-
Possible Cause 2: Cell Line Specific Resistance.
-
Solution: While many MLL-rearranged cell lines are sensitive, intrinsic or acquired resistance can occur. Verify the MLL rearrangement status of your cell line. Consider testing a panel of MLL-rearranged cell lines to identify a sensitive control.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions in DMSO and store them at -80°C for long-term use and -20°C for shorter periods.[6] When preparing working solutions, use fresh media and replace it every 3-4 days during long-term culture experiments.
-
Problem 2: I am observing significant toxicity in my non-MLL-rearranged control cells.
-
Possible Cause 1: High Compound Concentration.
-
Solution: While this compound is highly selective, very high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration that maximizes selective killing of MLL-rearranged cells while minimizing toxicity in control cells.
-
-
Possible Cause 2: Off-Target Effects in Specific Cell Contexts.
-
Solution: Review the literature for any known off-target effects of DOT1L inhibitors in your specific cell model. Consider using a secondary, structurally distinct DOT1L inhibitor to confirm that the observed toxicity is on-target.
-
Problem 3: My in vivo xenograft model is not responding to this compound treatment.
-
Possible Cause 1: Poor Pharmacokinetic Properties.
-
Solution: this compound has poor pharmacokinetic properties, limiting its efficacy when administered through conventional methods.[1][3] For in vivo studies, continuous infusion using subcutaneously implanted mini-osmotic pumps is the recommended method of administration to maintain effective plasma concentrations.[1]
-
-
Possible Cause 2: Suboptimal Dosage.
-
Solution: The dosage delivered by osmotic pumps needs to be carefully optimized. Studies have used concentrations of 50, 100, and 150 mg/ml in the pumps to achieve therapeutic plasma levels.[1][6] It is crucial to perform pilot pharmacokinetic studies to determine the optimal pump concentration for your specific animal model.
-
Data Presentation
Table 1: In Vitro Activity of this compound in Various Leukemia Cell Lines
| Cell Line | MLL Status | IC50 (µM) after 14-18 days |
| MV4-11 | MLL-AF4 | 0.62 - 6.74 |
| MOLM-13 | MLL-AF9 | 0.62 - 6.74 |
| THP-1 | MLL-AF9 | Data not consistently reported, 18-day treatment |
| KOPN-8 | MLL-ENL | 0.62 - 6.74 |
| Jurkat | Non-MLL-rearranged | >50 |
| HL-60 | Non-MLL-rearranged | >50 |
| U937 | Non-MLL-rearranged | >50 |
Source: Data compiled from multiple studies.[1]
Table 2: In Vivo Dosage of this compound in a Mouse Xenograft Model (MV4-11 cells)
| Administration Method | Dosage | Outcome |
| Continuous s.c. infusion via mini-osmotic pumps | 50, 100, 150 mg/ml | Extension of survival[1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Plating: Plate leukemia cells in 96-well plates at a density of 5x10^4 cells/well in a final volume of 150 µl of appropriate growth medium.
-
Compound Treatment: Add this compound at the desired concentrations. For IC50 determination, a serial dilution up to 50 µM is recommended.[1] Include a DMSO vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Counting and Replating: Every 3-4 days, count viable cells using a suitable method (e.g., trypan blue exclusion, automated cell counter).[1] At the same time, replace the media with fresh media containing the appropriate concentration of this compound and re-plate the cells at the initial density.
-
Data Analysis: Continue the assay for 14-18 days.[1] Calculate the total viable cell number at each time point, adjusting for the splits. Determine IC50 values from the dose-response curves at the final time point.
Protocol 2: In Vivo Mouse Xenograft Model
-
Cell Inoculation: Inject 1 x 10^6 MV4-11 cells (stably expressing a reporter like luciferase for imaging) into the tail vein of immunodeficient mice (e.g., NSG mice).[1]
-
Tumor Engraftment Confirmation: Monitor leukemia engraftment using bioluminescence imaging.[1]
-
Treatment Initiation: Once engraftment is confirmed (typically around day 5), randomize the animals into treatment and control groups.[1]
-
Compound Administration: Implant subcutaneous mini-osmotic pumps containing either vehicle control or this compound at concentrations of 50, 100, or 150 mg/ml.[1] The pumps should be replaced as needed to ensure continuous drug delivery for the desired treatment duration (e.g., 14 days).[1]
-
Monitoring: Monitor animal health, body weight, and tumor burden (via imaging) regularly.
-
Endpoint: The primary endpoint is typically survival. Euthanize animals when they meet predefined humane endpoints.
Mandatory Visualization
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: In vivo experimental workflow for testing this compound efficacy.
References
- 1. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of histone methyltransferase DOT1L silences ERα gene and blocks proliferation of antiestrogen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Why is continuous infusion needed for EPZ004777
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is continuous infusion required for in vivo studies with this compound?
A1: Continuous infusion is necessary for this compound in vivo experiments due to its poor pharmacokinetic properties, primarily its very short half-life. Studies have shown that this compound is rapidly cleared from circulation. For instance, its half-life in mouse liver microsomes is approximately 5 minutes. Such rapid clearance makes it impossible to maintain therapeutically relevant plasma concentrations with conventional dosing methods like bolus injections. Continuous infusion, typically via a subcutaneously implanted mini-osmotic pump, ensures a steady-state concentration of the inhibitor is maintained in the plasma, which is crucial for sustained target engagement and efficacy in animal models. Without continuous infusion, the compound's concentration would quickly drop below the levels required to effectively inhibit DOT1L in tumor cells.[1][2]
Troubleshooting Guides
In Vivo Experiments using Mini-Osmotic Pumps
| Issue | Potential Cause | Recommended Solution |
| Local irritation or inflammation at the pump implantation site. | High concentration of this compound or vehicle components (e.g., ethanol) may cause local toxicity.[2] | - Reduce the concentration of this compound if possible, while ensuring it remains within the therapeutic window.- Consider alternative, less irritating vehicle formulations. Consult relevant literature for compatible solvents.- Monitor the implantation site daily for signs of severe inflammation or necrosis. If observed, the animal should be euthanized and the experiment repeated with adjusted parameters. |
| Inconsistent or lower-than-expected plasma concentrations of this compound. | - Compound precipitation: this compound may not be fully soluble in the chosen vehicle at the desired concentration, leading to precipitation within the pump.- Pump failure: Though rare, the osmotic pump may not be functioning correctly. | - Ensure the complete solubility of this compound in the vehicle at the intended concentration and temperature before loading the pumps.- Perform a small-scale solubility test before preparing the bulk solution.- Prime the pumps according to the manufacturer's instructions to ensure immediate and consistent delivery upon implantation.- If pump failure is suspected, contact the manufacturer for guidance. |
| Lack of efficacy in the animal model despite continuous infusion. | - Suboptimal dosing: The steady-state concentration achieved may be insufficient to inhibit DOT1L in the target tissue.- Limited drug availability: Factors such as high plasma protein binding can reduce the fraction of free, active this compound.[2] | - Increase the dose of this compound delivered by the osmotic pump. Pilot studies with different concentrations (e.g., 50, 100, 150 mg/mL) are recommended to establish a dose-response relationship.[2]- Measure the plasma concentration of this compound to confirm that the desired exposure is being achieved.- Assess target engagement in surrogate tissues or tumors by measuring the levels of H3K79 methylation. |
| Adverse systemic effects or toxicity. | Although generally well-tolerated, high doses or prolonged exposure may lead to systemic toxicity.[3] | - Monitor animals closely for signs of toxicity, such as weight loss or changes in behavior.- Conduct complete blood counts to monitor for hematological changes.[3]- If toxicity is observed, consider reducing the dose or the duration of the infusion. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Context | Reference |
| DOT1L IC₅₀ | 0.4 nM | Cell-free enzymatic assay | [4] |
| Selectivity | >1,200-fold | Over other tested protein methyltransferases | [4] |
| Cellular H3K79 Methylation IC₅₀ | ~3 µM (maximal inhibition) | In MV4-11, MOLM-13, and Jurkat cells after 4 days | [2] |
| Proliferation IC₅₀ (MLL-rearranged cell lines) | 0.17 µM (MV4-11)0.72 µM (MOLM-13) | After 14-18 days of treatment | [2] |
| Proliferation IC₅₀ (Non-MLL-rearranged cell lines) | >50 µM | After 14 days of treatment | [2] |
| Half-life of HOXA9 and MEIS1 mRNA inhibition | 2.3 and 3.3 days, respectively | In cells treated with 3 µM this compound | [2] |
| In Vivo Half-life (metabolic stability) | ~5 minutes | In mouse liver microsomes | |
| Steady-state plasma concentration (in vivo) | 0.64 ± 0.48 µM0.84 ± 0.45 µM | Achieved with 100 mg/mL and 150 mg/mL solutions in mini-osmotic pumps, respectively | [2] |
Experimental Protocols
In Vivo Administration of this compound via Mini-Osmotic Pump
This protocol is a general guideline for the subcutaneous delivery of this compound in a mouse xenograft model of MLL-rearranged leukemia.
Materials:
-
This compound
-
Vehicle (e.g., 10% ethanol and 90% water, or a formulation with PEG 300)
-
Sterile microcentrifuge tubes
-
Alzet mini-osmotic pumps (e.g., Model 2001 for 7-day infusion)
-
Surgical instruments for subcutaneous implantation
-
Anesthetics
-
Xenograft mouse model (e.g., NSG mice with MV4-11 cell inoculation)
Procedure:
-
Preparation of this compound Solution:
-
Under sterile conditions, prepare the desired concentration of this compound (e.g., 50, 100, or 150 mg/mL) in the chosen vehicle.
-
Ensure the compound is completely dissolved. Gentle warming or vortexing may be necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Pump Loading:
-
Following the manufacturer's instructions, fill the Alzet mini-osmotic pumps with the this compound solution.
-
Prime the pumps as recommended to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Shave and sterilize the surgical area on the back of the mouse.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled mini-osmotic pump into the pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics as needed.
-
Monitor the animals daily for signs of distress, toxicity, and local irritation at the implantation site.
-
Monitor tumor growth and other experimental endpoints as required.
-
For studies longer than the pump's duration, the pumps may need to be replaced. Be aware that local irritation may preclude multiple replacements at high concentrations.[2]
-
Visualizations
DOT1L Signaling Pathway in MLL-Rearranged Leukemia
References
Validation & Comparative
A Comparative Guide to DOT1L Inhibitors: EPZ004777 vs. Pinometostat (EPZ-5676)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent DOT1L inhibitors, EPZ004777 and its clinically evaluated successor, Pinometostat (EPZ-5676). The information presented is intended to assist researchers in understanding the evolution of DOT1L inhibition and the key characteristics that differentiate these two molecules.
Introduction to DOT1L Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that specifically methylates lysine 79 of histone H3 (H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias, the aberrant recruitment of DOT1L by MLL fusion proteins leads to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and MEIS1, driving leukemogenesis. Inhibition of DOT1L's catalytic activity has emerged as a promising therapeutic strategy for these genetically defined cancers.
This compound was a pioneering, potent, and selective small-molecule inhibitor of DOT1L. While it served as a crucial tool compound and validated DOT1L as a therapeutic target, its poor pharmacokinetic properties hindered its clinical development. Pinometostat (EPZ-5676) was subsequently developed as a structurally related analog with improved drug-like properties, leading to its advancement into clinical trials.
Biochemical and Cellular Potency
Pinometostat demonstrates superior biochemical and cellular potency compared to this compound. This enhanced activity is a key factor in its improved pharmacological profile.
| Parameter | This compound | Pinometostat (EPZ-5676) | Reference(s) |
| Biochemical Potency | |||
| DOT1L IC50 | 0.4 nM (400 ± 100 pM) | - | |
| DOT1L Ki | - | 80 pM | |
| Cellular Potency | |||
| H3K79me2 Inhibition IC50 (MV4-11 cells) | 84 ± 20 nM | 3 nM | |
| H3K79me2 Inhibition IC50 (A431 cells) | 264 nM | 2.65 nM | |
| Anti-proliferative IC50 (MV4-11 cells) | ~700 nM (for gene expression) | 3.5 nM |
Selectivity Profile
Both this compound and Pinometostat exhibit high selectivity for DOT1L over other histone methyltransferases (HMTs), a critical feature for minimizing off-target effects. Pinometostat, however, displays an even more remarkable selectivity profile.
| Inhibitor | Selectivity vs. Other HMTs | Reference(s) |
| This compound | >1000-fold | |
| Pinometostat (EPZ-5676) | >37,000-fold |
Pharmacokinetic Properties
A significant differentiator between the two compounds lies in their pharmacokinetic profiles. This compound's poor pharmacokinetics, including a short half-life, necessitated continuous infusion in preclinical models and deemed it unsuitable for clinical use. Pinometostat was specifically designed to overcome these limitations, although it still requires continuous intravenous infusion in clinical settings to maintain therapeutic exposure.
| Property | this compound | Pinometostat (EPZ-5676) | Reference(s) | |---|---|---| | Pharmacokinetics | Poor, unsuitable for clinical development. | Improved drug-like properties, enabling clinical trials. Low oral bioavailability. | | | Administration in Clinical Trials | Not clinically developed. | Continuous intravenous infusion. | |
Clinical Development and Efficacy
Pinometostat (EPZ-5676) has been evaluated in Phase 1 clinical trials for both adult and pediatric patients with relapsed or refractory MLL-rearranged leukemia. The clinical data has demonstrated proof-of-concept for DOT1L inhibition, with an acceptable safety profile and evidence of clinical activity in a subset of patients. Objective responses, including complete remissions, have been observed in adult patients. However, the overall single-agent efficacy was modest, suggesting that combination therapies may be a more effective path forward.
Experimental Protocols
DOT1L Biochemical Inhibition Assay (General Protocol)
A common method to determine the biochemical potency of DOT1L inhibitors is a radiometric assay using recombinant human DOT1L.
-
Reagents and Materials:
-
Recombinant human DOT1L enzyme
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Nucleosome substrate
-
Test compounds (this compound or Pinometostat)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail and plates
-
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a microplate, add the diluted compounds, recombinant DOT1L enzyme, and the nucleosome substrate in assay buffer.
-
Initiate the enzymatic reaction by adding a mixture of ³H-SAM and unlabeled SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding an excess of unlabeled SAM or another quenching agent.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled nucleosomes.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular H3K79 Dimethylation Assay (In-Cell Western)
This assay quantifies the level of H3K79 dimethylation (H3K79me2) within cells following inhibitor treatment.
-
Reagents and Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4-11)
-
Complete cell culture medium
-
Test compounds (this compound or Pinometostat)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Primary antibodies: anti-H3K79me2 and a loading control antibody (e.g., anti-total Histone H3)
-
Secondary antibodies conjugated to fluorescent dyes (e.g., IRDye 800CW and IRDye 680RD)
-
Imaging system capable of detecting near-infrared fluorescence
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or acclimate.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibodies overnight at 4°C.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibodies.
-
Wash the cells again to remove unbound antibodies.
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity for both H3K79me2 and the loading control.
-
Normalize the H3K79me2 signal to the loading control signal.
-
Calculate the percent inhibition of H3K79me2 for each compound concentration and determine the IC50 value.
-
Visualizations
Caption: DOT1L Signaling in Normal and MLL-rearranged Cells.
Caption: Mechanism of Action of DOT1L Inhibitors.
Caption: Comparative Experimental Workflow.
Validating EPZ004777's On-Target Effects: A Comparative Guide for Researchers
For researchers in oncology and drug discovery, rigorous validation of a compound's on-target effects is paramount. This guide provides a comparative analysis of EPZ004777, a potent and selective inhibitor of the histone methyltransferase DOT1L, against other notable alternatives. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a comprehensive resource for scientists investigating DOT1L inhibition in MLL-rearranged leukemias and other cancers.
Comparative Performance of DOT1L Inhibitors
This compound has demonstrated high potency and selectivity for DOT1L, an enzyme critically implicated in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged cancers. Its efficacy is benchmarked against its successors, EPZ-5676 (Pinometostat) and SGC0946, offering a spectrum of options for DOT1L-targeted research.
| Inhibitor | Target | IC50 (nM)[1] | Ki (nM) | Selectivity | Key Cellular Effects |
| This compound | DOT1L | 0.4 | 0.3 | >1,200-fold over other PMTs | Induces apoptosis; selectively inhibits proliferation of MLL-rearranged cells.[1] |
| EPZ-5676 (Pinometostat) | DOT1L | <1 | 0.08 | >37,000-fold over other PMTs | More potent inducers of cell differentiation compared to this compound. |
| SGC0946 | DOT1L | 0.3 | Not Reported | Not Reported | More potent inhibitor of cellular H3K79 methylation than this compound.[2] |
Signaling Pathway and Mechanism of Action
DOT1L is the sole histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[3][4] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to hypermethylation of H3K79 at target genes like HOXA9 and MEIS1.[5][6] This epigenetic modification maintains a state of active transcription, driving leukemogenesis.[3] this compound and its analogues act as competitive inhibitors of the S-adenosylmethionine (SAM) cofactor binding site of DOT1L, thereby preventing H3K79 methylation and suppressing the expression of MLL fusion target genes.[7] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.
Caption: DOT1L's role in normal vs. MLL-rearranged cells and this compound's intervention.
Experimental Protocols
DOT1L Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of DOT1L.
Methodology:
-
Compound Preparation: Serially dilute the test compound (e.g., this compound) in DMSO. A typical starting concentration is 1 µM, with 3-fold serial dilutions.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human DOT1L (e.g., 0.25 nM) in assay buffer (20 mM TRIS-HCl pH 8.0, 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.005% Bovine Skin Gelatin, 0.002% Tween 20). Prepare a substrate mixture containing [3H]-S-adenosylmethionine (SAM) and unlabeled SAM, along with nucleosomes as the histone substrate.
-
Reaction Initiation and Incubation: Add the diluted compound to a 384-well plate. Incubate with the DOT1L enzyme solution for 30 minutes at room temperature. Initiate the methyltransferase reaction by adding the substrate mixture. Incubate for 120 minutes at room temperature.
-
Reaction Quenching and Detection: Stop the reaction by adding an excess of unlabeled SAM.
-
Data Analysis: Measure the incorporation of the radiolabeled methyl group into the nucleosomes using a scintillation counter. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce DOT1L activity by 50%.
Cellular H3K79 Methylation Assay (Western Blot)
This assay assesses the effect of the inhibitor on the levels of H3K79 methylation within cells.
Methodology:
-
Cell Culture and Treatment: Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media. Treat the cells with varying concentrations of the DOT1L inhibitor (e.g., this compound) or DMSO as a vehicle control for a specified duration (e.g., 4-6 days).
-
Histone Extraction: Harvest the cells and isolate histones using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for di-methylated H3K79 (H3K79me2). As a loading control, also probe for total Histone H3.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3K79me2 normalized to total H3.
Caption: Step-by-step workflow for assessing cellular H3K79 methylation via Western blot.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4-11) into 96-well plates at a predetermined density.
-
Compound Treatment: Add serial dilutions of the DOT1L inhibitor to the wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for an extended period (e.g., 7-14 days), as the anti-proliferative effects of DOT1L inhibitors can be slow to manifest. Replenish the media and compound every 3-4 days.
-
Viability Measurement: Assess cell viability using a suitable method:
-
MTT Assay: Add MTT reagent to the wells and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at 570 nm.
-
Guava ViaCount Assay: Stain the cells with a fluorescent dye that differentiates viable and non-viable cells and analyze using a flow cytometer.
-
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value for cell proliferation.
Logical Framework for On-Target Validation
The validation of this compound's on-target effects follows a logical progression from biochemical assays to cellular and in vivo models. This hierarchical approach provides a robust confirmation of the compound's mechanism of action.
Caption: A logical flow demonstrating the validation of this compound's on-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting DOT1L and HOX Gene Expression in MLL-Rearranged Leukemia and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Brighter Horizon in MLL-Re-arranged Leukemia: Synergistic Combinations with EPZ004777
The DOT1L inhibitor EPZ004777, while hampered by poor pharmacokinetic properties for clinical use, has paved the way for a new class of epigenetic therapies. Its potent and selective inhibition of the histone methyltransferase DOT1L has shown significant preclinical activity, particularly in MLL-rearranged (MLL-r) leukemias. The therapeutic potential of targeting DOT1L is magnified when combined with other anticancer agents, revealing synergistic interactions that enhance tumor cell killing and offer promising new avenues for treatment.
This guide provides a comparative overview of preclinical studies investigating this compound and its clinical successor, EPZ-5676 (Pinometostat), in combination with other anticancer drugs. We present quantitative data on synergistic effects, detailed experimental protocols, and visualizations of the underlying molecular pathways to inform researchers, scientists, and drug development professionals.
Synergistic Anti-leukemic Activity of DOT1L Inhibitors in Combination Therapies
The therapeutic efficacy of DOT1L inhibitors is significantly enhanced when used in combination with other targeted agents and standard-of-care chemotherapeutics. Preclinical studies have demonstrated synergistic anti-leukemic effects in MLL-r leukemia cell lines when this compound or its analog EPZ-5676 are combined with inhibitors of PRMT5, Menin-MLL interaction, or standard AML therapies like cytarabine, daunorubicin, and azacitidine.
Quantitative Assessment of Synergistic Combinations
The following tables summarize the quantitative data from key preclinical studies, demonstrating the synergistic effects of DOT1L inhibitor combinations. Synergy is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergy of this compound with a PRMT5 Inhibitor in MLL-r Leukemia Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Fold Reduction | Reference |
| MLL-AF9 | This compound + GSK3235025 (PRMT5i) | >10 µM (EPZ) / ~1 µM (GSK) | Not Reported | < 1 (Synergistic) | Not Reported | [1] |
Table 2: In Vitro Synergy of EPZ-5676 with Standard of Care AML Drugs in MLL-r Leukemia Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Fold Reduction | Reference |
| MOLM-13 | EPZ-5676 + Cytarabine | 8.3 nM (EPZ) / 10 nM (Ara-C) | Not Reported | < 1 (Synergistic) | Not Reported | [2] |
| MOLM-13 | EPZ-5676 + Daunorubicin | 8.3 nM (EPZ) / 2.5 nM (Dauno) | Not Reported | < 1 (Synergistic) | Not Reported | [2] |
| MV4-11 | EPZ-5676 + Cytarabine | 2.5 nM (EPZ) / 10 nM (Ara-C) | Not Reported | < 1 (Synergistic) | Not Reported | [2] |
| MV4-11 | EPZ-5676 + Daunorubicin | 2.5 nM (EPZ) / 2.5 nM (Dauno) | Not Reported | < 1 (Synergistic) | Not Reported | [2] |
Table 3: In Vitro Synergy of EPZ-5676 with Hypomethylating Agents in MLL-r Leukemia Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Fold Reduction | Reference |
| MOLM-13 | EPZ-5676 + Azacitidine | 8.3 nM (EPZ) / 200 nM (AZA) | Not Reported | < 1 (Synergistic) | Not Reported | [2] |
| MV4-11 | EPZ-5676 + Azacitidine | 2.5 nM (EPZ) / 200 nM (AZA) | Not Reported | < 1 (Synergistic) | Not Reported | [2] |
Deciphering the Molecular Synergy: Signaling Pathways and Mechanisms
The synergistic effects of this compound combination therapies stem from the simultaneous targeting of complementary pathways that are critical for the survival and proliferation of MLL-rearranged leukemia cells.
Dual Inhibition of DOT1L and PRMT5
DOT1L and PRMT5 are both histone methyltransferases that play crucial roles in regulating gene expression. In MLL-r leukemia, the MLL-fusion protein aberrantly recruits DOT1L to target genes, leading to their overexpression and driving leukemogenesis. PRMT5 is also overexpressed in many cancers and is involved in various cellular processes, including transcription, RNA splicing, and DNA damage repair. The combined inhibition of DOT1L and PRMT5 leads to a more profound suppression of the oncogenic gene expression program, ultimately triggering cell cycle arrest and apoptosis.
Caption: Synergistic inhibition of DOT1L and PRMT5 in MLL-r leukemia.
Concurrent Blockade of DOT1L and the Menin-MLL Interaction
The interaction between menin and the MLL-fusion protein is essential for the recruitment of the fusion complex to chromatin and the subsequent activation of target genes. Inhibitors of the menin-MLL interaction disrupt this crucial step. When combined with a DOT1L inhibitor like this compound, there is a dual blockade of the MLL-fusion protein's oncogenic activity: first by preventing its localization to target genes (menin inhibition) and second by inhibiting the enzymatic activity that drives their expression (DOT1L inhibition). This two-pronged attack leads to a more potent and durable anti-leukemic response.
Caption: Dual blockade of the MLL-fusion complex with DOT1L and Menin inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Synergy Assays
-
Cell Lines: MLL-rearranged leukemia cell lines such as MOLM-13 (MLL-AF9) and MV4-11 (MLL-AF4) are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound (or EPZ-5676) and the combination drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Synergy Analysis: The Chou-Talalay method is used to calculate the Combination Index (CI) from the dose-response curves of single agents and their combinations. Software such as CompuSyn is often employed for this analysis.
In Vivo Xenograft Models
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Tumor Implantation: Human MLL-rearranged leukemia cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
-
Drug Administration: Once tumors are established, mice are treated with vehicle control, single-agent this compound (or EPZ-5676), the combination drug, or the combination of both. Administration routes and schedules vary depending on the drug's properties (e.g., oral gavage, intraperitoneal injection, or continuous infusion via osmotic pumps).
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight and overall health of the animals are also monitored. At the end of the study, tumors may be excised for further analysis (e.g., Western blotting for target engagement).
Western Blotting for Target Engagement
-
Sample Preparation: Cells are treated with the inhibitors for a specified time, after which whole-cell lysates or nuclear extracts are prepared using appropriate lysis buffers.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the target proteins (e.g., H3K79me2 for DOT1L activity, or PRMT5) and loading controls (e.g., total Histone H3 or GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The preclinical data strongly support the rationale for combining DOT1L inhibitors like this compound with other anticancer agents to treat MLL-rearranged leukemias. The synergistic interactions observed with PRMT5 inhibitors, menin-MLL interaction inhibitors, and standard-of-care chemotherapies highlight the potential to achieve greater therapeutic efficacy and potentially overcome resistance. While this compound itself is not being developed clinically due to its pharmacokinetic limitations, these combination strategies are highly relevant for its clinical-stage successor, EPZ-5676, and for the broader class of DOT1L inhibitors. Further investigation into the molecular mechanisms of synergy and in vivo studies are warranted to translate these promising preclinical findings into effective clinical therapies for patients with this aggressive form of leukemia.
References
- 1. DOT1L inhibitor EPZ-5676 displays synergistic antiproliferative activity in combination with standard of care drugs and hypomethylating agents in MLL-rearranged leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DOT1L and PRMT5 promote synergistic anti-tumor activity in a human MLL leukemia model induced by CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
EPZ004777 Demonstrates Selective Efficacy in MLL-Rearranged Leukemia Cell Lines
New Rochelle, NY – The small molecule inhibitor EPZ004777 shows significant and selective efficacy in killing leukemia cells characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, according to a comprehensive analysis of preclinical data. The compound, a potent inhibitor of the histone methyltransferase DOT1L, induces apoptosis and cell differentiation specifically in MLL-rearranged cell lines, while largely sparing cells without this genetic alteration.
The efficacy of this compound has been evaluated across a panel of human leukemia cell lines, revealing a clear distinction in sensitivity based on their MLL status. MLL-rearranged cell lines, including MV4-11 (MLL-AF4), MOLM-13 (MLL-AF9), RS4;11 (MLL-AF4), and SEM (MLL-AF4), consistently demonstrate high sensitivity to the inhibitor.[1] In contrast, cell lines lacking MLL rearrangements, such as Jurkat and HL-60, are largely unaffected by treatment with this compound.[2][3]
The primary mechanism of action for this compound is the specific inhibition of DOT1L, the sole enzyme responsible for histone H3 lysine 79 (H3K79) methylation.[3] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to target genes, leading to their overexpression and driving leukemogenesis.[4] this compound competitively binds to the S-adenosylmethionine (SAM) binding site of DOT1L, preventing H3K79 methylation and subsequently downregulating the expression of key MLL target genes like HOXA9 and MEIS1.[2][5] This targeted epigenetic modulation ultimately leads to cell cycle arrest, differentiation, and apoptosis in the MLL-rearranged cancer cells.[2][6]
Comparative Efficacy of this compound in MLL-Rearranged and Non-MLL-Rearranged Cell Lines
The selective cytotoxic effect of this compound is highlighted by the significant differences in the half-maximal inhibitory concentration (IC50) values between MLL-rearranged and non-rearranged cell lines.
| Cell Line | MLL Fusion Partner | Type of Leukemia | This compound IC50 (µM) |
| MV4-11 | MLL-AF4 | Acute Myeloid Leukemia | 0.17[1] |
| MOLM-13 | MLL-AF9 | Acute Myeloid Leukemia | 0.72[1] |
| RS4;11 | MLL-AF4 | Acute Lymphoblastic Leukemia | 6.47[1] |
| SEM | MLL-AF4 | Acute Lymphoblastic Leukemia | 1.72[1] |
| EOL-1 | MLL-PTD | Eosinophilic Leukemia | Sensitive (IC50 not specified)[3] |
| KOPM-88 | MLL-PTD | Acute Myeloid Leukemia | Sensitive (IC50 not specified)[3] |
| Kasumi-1 | Non-MLL-rearranged | Acute Myeloid Leukemia | 32.99[1] |
| Jurkat | Non-MLL-rearranged | Acute T-cell Leukemia | Insensitive[2] |
| HL-60 | Non-MLL-rearranged | Acute Promyelocytic Leukemia | Insensitive[3] |
Experimental Protocols
The following methodologies were employed in the studies evaluating the efficacy of this compound:
Cell Viability and Proliferation Assays
-
Cell Culture: Leukemia cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of this compound or DMSO as a vehicle control.
-
Viability Assessment: Cell viability was assessed at various time points (typically over several days) using methods such as trypan blue exclusion or commercially available assays that measure ATP content (e.g., CellTiter-Glo).
-
IC50 Determination: The IC50 values were calculated by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Histone Methylation
-
Histone Extraction: Histones were extracted from treated and untreated cells using acid extraction protocols.
-
Protein Quantification: The concentration of the extracted histones was determined using a protein assay (e.g., BCA assay).
-
Immunoblotting: Equal amounts of histone extracts were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific antibodies against di-methylated H3K79 (H3K79me2) and total histone H3 (as a loading control).
-
Detection: The protein bands were visualized using chemiluminescence and quantified by densitometry.
Gene Expression Analysis
-
RNA Isolation: Total RNA was isolated from cells treated with this compound or DMSO.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of MLL target genes, such as HOXA9 and MEIS1, were quantified using qRT-PCR. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Cells were treated with this compound for various durations and then stained with Annexin V and a DNA dye (e.g., propidium iodide or DAPI).
-
Analysis: The percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) were determined by flow cytometry.
Visualizing the Mechanism of Action and Experimental Workflow
To illustrate the underlying biological processes and experimental procedures, the following diagrams have been generated.
References
- 1. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL partial tandem duplication leukemia cells are sensitive to small molecule DOT1L inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Head-to-Head Battle: Small Molecule Inhibitor EPZ004777 Versus Genetic Knockdown in Targeting DOT1L
A comprehensive comparison of the pharmacological inhibitor EPZ004777 and genetic knockdown techniques for the targeted inhibition of the histone methyltransferase DOT1L reveals a striking convergence in their effects on histone methylation and downstream gene expression. Both methodologies effectively curb the enzymatic activity of DOT1L, leading to a significant reduction in H3K79 methylation and the subsequent suppression of oncogenic gene programs, solidifying the on-target efficacy of this compound.
This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals, leveraging experimental data from studies in various cancer types, including Mixed-Lineage Leukemia (MLL), prostate cancer, and colorectal cancer. The findings underscore the utility of genetic knockdown as a crucial validation tool for targeted therapeutic agents.
Quantitative Comparison of Pharmacological Inhibition and Genetic Knockdown
To objectively assess the concordance between chemical and genetic inhibition of DOT1L, we have summarized key quantitative data from multiple studies. The following tables provide a side-by-side comparison of the effects of this compound treatment and DOT1L genetic knockdown (shRNA or siRNA) on histone H3 lysine 79 (H3K79) methylation and the expression of critical downstream target genes.
| Cell Line | Treatment/Method | Target | Change | Assay | Reference |
| LNCaP (Prostate Cancer) | This compound (10 µM, 8 days) | H3K79me2 | ~50% decrease | Western Blot | Vatapalli et al., 2020 |
| LNCaP (Prostate Cancer) | shRNA knockdown | H3K79me2 | ~75% decrease | Western Blot | Vatapalli et al., 2020 |
| SW480 (Colorectal Cancer) | DOT1L shRNA | DOT1L protein | Significant decrease | Western Blot | Zhang et al., 2019 |
| HCT116 (Colorectal Cancer) | DOT1L shRNA | DOT1L protein | Significant decrease | Western Blot | Zhang et al., 2019 |
| Ovarian Cancer Cells | DOT1L shRNA | Phenotype | Similar to this compound | N/A | (Mentioned in text) |
Table 1: Comparative Effects on H3K79 Dimethylation (H3K79me2) and DOT1L Protein Levels. This table illustrates the reduction in H3K79me2 and DOT1L protein levels following treatment with this compound or genetic knockdown of DOT1L in prostate and colorectal cancer cell lines.
| Cell Line | Treatment/Method | Target Gene | Fold Change in Expression | Assay | Reference |
| MOLM-13 (MLL-rearranged Leukemia) | This compound (6 days) | MLL-fusion targets | Significant overlap with genetic knockout | Gene Set Enrichment Analysis (GSEA) | Daigle et al., 2011[1] |
| SW480 (Colorectal Cancer) | DOT1L shRNA | c-Myc | Downregulation | RT-PCR, Western Blot | Zhang et al., 2019 |
| HCT116 (Colorectal Cancer) | DOT1L shRNA | c-Myc | Downregulation | RT-PCR, Western Blot | Zhang et al., 2019 |
| SW480 (Colorectal Cancer) | This compound | c-Myc | Downregulation | RT-PCR, Western Blot | Zhang et al., 2019 |
| HCT116 (Colorectal Cancer) | This compound | c-Myc | Downregulation | RT-PCR, Western Blot | Zhang et al., 2019 |
Table 2: Comparative Effects on Downstream Target Gene Expression. This table highlights the consistent downregulation of key oncogenes, such as MLL-fusion targets and c-Myc, upon either pharmacological or genetic inhibition of DOT1L.
Experimental Workflows and Signaling Pathways
To visually represent the experimental logic and the underlying biological mechanisms, the following diagrams were generated using the Graphviz DOT language.
References
Unlocking Synergistic Potential: EPZ004777 in Combination with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of the DOT1L inhibitor, EPZ004777, with conventional chemotherapy agents. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate the assessment of this promising combination therapy.
The histone methyltransferase DOT1L is a key player in the regulation of gene expression, and its aberrant activity has been implicated in the pathogenesis of various cancers, particularly MLL-rearranged acute myeloid leukemia (AML). This compound is a potent and selective inhibitor of DOT1L, and emerging evidence suggests that its combination with traditional chemotherapy can lead to synergistic anti-tumor effects. This guide delves into the data supporting this synergy and provides the necessary experimental framework for its evaluation.
Quantitative Analysis of Synergism
The synergistic effect of DOT1L inhibition with chemotherapy has been demonstrated in preclinical studies. A key mechanism underlying this synergy is the impairment of the DNA damage response in cancer cells, rendering them more susceptible to DNA-damaging chemotherapeutic agents.
While specific IC50 and Combination Index (CI) values for this compound in combination with a wide range of chemotherapies are not extensively published in a consolidated format, studies on the closely related and potent DOT1L inhibitor, SYC-522, provide compelling evidence of synergy. The Chou-Talalay method is a standard for quantifying drug synergy, where a CI value less than 1 indicates a synergistic interaction.
Table 1: Synergistic Effects of DOT1L Inhibition with Chemotherapy in MLL-rearranged AML cell lines
| Cell Line | DOT1L Inhibitor | Chemotherapeutic Agent | Observation | Reference |
| MV4-11 | SYC-522 (3 µM) | Mitoxantrone (100 nM) | Significantly increased apoptosis compared to mitoxantrone alone.[1] | --INVALID-LINK-- |
| MOLM13 | SYC-522 (10 µM) | Mitoxantrone (10 nM) | Significantly increased apoptosis compared to mitoxantrone alone.[1] | --INVALID-LINK-- |
| MV4-11 | SYC-522 (3 µM) | Etoposide | Increased etoposide-induced apoptosis.[1] | --INVALID-LINK-- |
| MOLM13 | SYC-522 (10 µM) | Etoposide | Increased etoposide-induced apoptosis.[1] | --INVALID-LINK-- |
| MV4-11 | SYC-522 (3 µM) | Cytarabine | Increased cytarabine-induced apoptosis.[1] | --INVALID-LINK-- |
| MOLM13 | SYC-522 (10 µM) | Cytarabine | Increased cytarabine-induced apoptosis.[1] | --INVALID-LINK-- |
Table 2: Effect of DOT1L Inhibition on Colony Formation in Primary MLL-rearranged AML cells
| Treatment | Effect on Colony Formation | Reference |
| SYC-522 (10 µM) | Decreased colony formation by up to 50%.[1] | --INVALID-LINK-- |
| SYC-522 (10 µM) + Mitoxantrone (10 nM or 100 nM) | Fewer colonies compared to either agent alone.[1] | --INVALID-LINK-- |
| SYC-522 (10 µM) + Etoposide (100 nM or 1 µM) | Fewer colonies compared to either agent alone.[1] | --INVALID-LINK-- |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Cell Viability and Synergy Analysis (MTT/XTT Assay and Chou-Talalay Method)
This protocol outlines the determination of cell viability in response to single and combination drug treatments and the subsequent analysis of synergy.
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM13) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.
-
Drug Preparation: Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., mitoxantrone, etoposide, or cytarabine) in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug.
-
Treatment: Treat the cells with either a single agent or a combination of this compound and the chemotherapeutic agent at various concentrations. For combination studies, a constant ratio of the two drugs is often used. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Assay: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each drug alone and in combination using dose-response curves.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis using flow cytometry.
-
Cell Treatment: Treat leukemia cells with this compound, the chemotherapeutic agent, or the combination for the desired time (e.g., 48-72 hours). Include an untreated control.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
FITC-negative and PI-negative cells are live cells.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Colony Formation Assay (in Methylcellulose)
This assay assesses the long-term proliferative capacity of cells after drug treatment.
-
Cell Treatment: Treat leukemia cells with this compound, the chemotherapeutic agent, or the combination for a specified period (e.g., 24 hours).
-
Cell Plating: After treatment, wash the cells and plate them in a methylcellulose-based medium (e.g., MethoCult™) in 35 mm dishes at a low density (e.g., 500-1000 cells/dish).
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days, until colonies are visible.
-
Colony Staining and Counting: Stain the colonies with a solution like 0.1% crystal violet in methanol and count the number of colonies (typically defined as a cluster of >50 cells) under a microscope.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
DNA Damage Response Assay (γH2AX Staining)
This protocol measures the level of DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX).
-
Cell Treatment: Treat cells with the drugs as described for the apoptosis assay.
-
Cell Fixation: Harvest and fix the cells in 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 90% ice-cold methanol for 30 minutes on ice.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Primary Antibody Staining: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the DNA with DAPI or PI.
-
Analysis: Analyze the cells by flow cytometry. The intensity of the γH2AX fluorescence is proportional to the amount of DNA double-strand breaks.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological pathways and experimental processes, the following diagrams are provided.
Caption: Experimental workflow for assessing the synergy of this compound and chemotherapy.
Caption: Signaling pathway of DOT1L inhibition sensitizing cancer cells to chemotherapy.
By leveraging the provided data and protocols, researchers can effectively evaluate the synergistic potential of combining this compound with various chemotherapeutic agents, paving the way for the development of more effective cancer therapies.
References
A Head-to-Head Comparison of DOT1L Inhibitors: EPZ004777 vs. SGC0946
In the landscape of epigenetic drug discovery, the histone methyltransferase DOT1L has emerged as a compelling therapeutic target, particularly for the treatment of mixed-lineage leukemia (MLL)-rearranged leukemias. Two of the most widely studied small molecule inhibitors of DOT1L are EPZ004777 and its close analog, SGC0946. This guide provides a comprehensive side-by-side comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Biochemical and Cellular Potency
Both this compound and SGC0946 are potent and highly selective inhibitors of DOT1L, competing with the cofactor S-adenosylmethionine (SAM) to block the enzyme's catalytic activity. However, SGC0946, a brominated analog of this compound, generally exhibits greater potency in both biochemical and cellular assays.[1]
Table 1: Biochemical Activity of this compound and SGC0946
| Parameter | This compound | SGC0946 | Reference |
| Target | DOT1L | DOT1L | [2][3] |
| IC50 (cell-free) | 0.4 nM | 0.3 nM | [2][3] |
| Ki | 0.3 nM | Not Reported | |
| KD | 0.25 nM | 0.06 nM | [4] |
| Selectivity | >1,200-fold over other PMTs | >100-fold over other HMTs | [1][2][5] |
Table 2: Cellular Activity of this compound and SGC0946
| Parameter | This compound | SGC0946 | Cell Line | Reference |
| H3K79me2 Inhibition IC50 | 84 nM | 8.8 nM | MCF10A | [4] |
| H3K79me2 Inhibition IC50 | Not Reported | 2.6 nM | A431 | [1][5] |
| Anti-proliferative EC50 (MLL-AF9) | 4 nM | Not Reported | THP1 | [2] |
Cellular Effects: Proliferation, Cell Cycle, and Apoptosis
The primary mechanism of action for both inhibitors in MLL-rearranged leukemia cells is the suppression of H3K79 methylation, leading to the downregulation of leukemogenic genes such as HOXA9 and MEIS1.[6] This ultimately results in cell cycle arrest, differentiation, and apoptosis.[2][6][7]
Treatment with this compound has been shown to induce a modest increase in the G0/G1 phase of the cell cycle, followed by an increase in the sub-G1 population, indicative of apoptosis.[6] SGC0946 also induces G1 phase arrest.[7] Both compounds selectively kill cancer cells harboring MLL translocations with minimal effect on non-MLL-rearranged cells.[1][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DOT1L signaling pathway and a general workflow for evaluating DOT1L inhibitors.
Caption: DOT1L signaling in normal and MLL-rearranged cells and the mechanism of inhibitor action.
Caption: A typical experimental workflow for comparing DOT1L inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments cited in the evaluation of this compound and SGC0946.
Histone Methyltransferase (HMT) Radioisotope Assay
This biochemical assay is used to determine the in vitro potency (IC50) of the inhibitors against the DOT1L enzyme.
-
Reagents and Materials:
-
Recombinant human DOT1L enzyme
-
Nucleosome substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Unlabeled S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 0.002% Tween-20, 0.5 mM DTT)
-
Inhibitor compounds (this compound, SGC0946) dissolved in DMSO
-
384-well microtiter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
Serially dilute the inhibitors in DMSO.
-
Add the diluted inhibitors to the microtiter plate wells.
-
Add the DOT1L enzyme to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the nucleosome substrate and ³H-SAM.
-
Incubate the reaction for a specific time (e.g., 120 minutes) at room temperature.
-
Quench the reaction by adding an excess of unlabeled SAM.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled nucleosomes.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K79 Dimethylation (H3K79me2) In-Cell Western Assay
This assay measures the ability of the inhibitors to modulate H3K79 methylation within a cellular context.
-
Reagents and Materials:
-
Cell lines of interest (e.g., MCF10A, A431, MLL-rearranged leukemia lines)
-
Cell culture medium and supplements
-
Inhibitor compounds (this compound, SGC0946)
-
96-well cell culture plates
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Primary antibodies: anti-H3K79me2 and a normalization antibody (e.g., anti-Histone H3)
-
Secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD)
-
Imaging system capable of detecting near-infrared fluorescence
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for a specified duration (e.g., 4 days).
-
Fix the cells with the fixing solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibodies (anti-H3K79me2 and normalization antibody) overnight at 4°C.
-
Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Wash the cells to remove unbound antibodies.
-
Scan the plate using a near-infrared imaging system to quantify the fluorescence intensity for both H3K79me2 and the normalization control.
-
Normalize the H3K79me2 signal to the total histone H3 signal and calculate the IC50 value.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the impact of the inhibitors on cell viability and proliferation.
-
Reagents and Materials:
-
Cell lines of interest
-
Cell culture medium
-
Inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of the inhibitors.
-
Incubate the cells for a prolonged period, typically several days (e.g., 10 days), with periodic media and inhibitor changes.
-
At the end of the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Conclusion
Both this compound and SGC0946 are invaluable chemical probes for studying the biological functions of DOT1L and for the preclinical validation of DOT1L as a therapeutic target. While both are potent and selective, SGC0946 demonstrates superior potency in both biochemical and cellular contexts.[1][4] The choice between these two inhibitors may depend on the specific experimental system and the desired concentration for achieving a biological effect. However, it is worth noting that this compound has been reported to have poor pharmacokinetic properties, which may limit its in vivo applications.[6] Researchers should carefully consider these factors when designing their experiments.
References
- 1. allgenbio.com [allgenbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SGC0946 | Structural Genomics Consortium [thesgc.org]
- 6. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Efficacy of EPZ004777 and Next-Generation DOT1L Inhibitors
This guide provides a detailed comparison of the in vivo efficacy of the first-generation DOT1L inhibitor, EPZ004777, and its successor, pinometostat (EPZ-5676), a next-generation inhibitor that has advanced to clinical trials. The information is intended for researchers, scientists, and drug development professionals working on targeted therapies for cancers driven by MLL (Mixed Lineage Leukemia) gene rearrangements.
Introduction to DOT1L Inhibition in MLL-Rearranged Leukemia
The histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-like) is the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79).[1][2] In MLL-rearranged leukemias, the fusion of the MLL gene with various partners leads to the aberrant recruitment of DOT1L to chromatin.[1] This results in hypermethylation of H3K79 at specific gene loci, driving the overexpression of leukemogenic genes such as HOXA9 and MEIS1, and ultimately promoting the development of aggressive acute leukemias.[1][2] Consequently, inhibiting the catalytic activity of DOT1L has emerged as a promising therapeutic strategy for this patient population.[3][4]
This compound was a pioneering, potent, and selective small-molecule inhibitor of DOT1L.[3] While it demonstrated the therapeutic potential of DOT1L inhibition, its poor pharmacokinetic properties limited its effectiveness in vivo and prevented its clinical development.[3][4][5] This led to the development of next-generation inhibitors like pinometostat (EPZ-5676), which was optimized for improved potency and drug-like characteristics.[4]
Quantitative Data Comparison
The following tables summarize the in vivo efficacy and pharmacological properties of this compound and the next-generation inhibitor pinometostat (EPZ-5676).
Table 1: In Vivo Efficacy in MLL-Rearranged Leukemia Xenograft Models
| Parameter | This compound | Pinometostat (EPZ-5676) | Reference |
| Animal Model | Mouse (MV4-11 subcutaneous xenograft) | Rat (MV4-11 subcutaneous xenograft) | [1][4][6] |
| Dosing Regimen | 200 mg/kg, twice daily (p.o.) | 70.5 mg/kg/day (continuous IV infusion for 21 days) | [1][6] |
| Tumor Growth Inhibition | No tumor growth inhibition observed. | Complete and sustained tumor regressions. | [1][4][6] |
| Pharmacodynamic Effect | 50% reduction in global H3K79 dimethylation in the tumor. | Significant reduction in H3K79 methylation and MLL-fusion target gene expression in the tumor. | [1][7] |
| Key Outcome | Did not impact the expression of HOXA9 and MEIS1. | Complete tumor regressions were maintained for up to 32 days after treatment cessation. | [1][6] |
| Survival | Extended survival in a mouse MLL xenograft model (when delivered via osmotic pump). | Not explicitly stated in terms of median survival, but complete regressions suggest a significant survival benefit. | [3][6] |
Table 2: Pharmacological and In Vitro Properties
| Parameter | This compound | Pinometostat (EPZ-5676) | Reference |
| DOT1L Inhibition (Cell-Free) | IC50: 0.4 nM | Ki: 80 pM | [6][8] |
| Selectivity | >1,200-fold selective over other tested protein methyltransferases. | >37,000-fold selective over other tested protein methyltransferases. | [6][8] |
| Cellular H3K79me2 Inhibition (MV4-11 cells) | Not specified | IC50: 2.6 nM | [6] |
| Cell Proliferation Inhibition (MV4-11 cells) | Potent inhibition (exact IC50 not specified). | IC50: 3.5 - 9 nM | [6][7] |
| Pharmacokinetics | Poor pharmacokinetic properties, precluding conventional oral dosing for efficacy. | Not suitable for oral absorption; requires continuous infusion for sustained exposure. | [1][3] |
Experimental Protocols
In Vivo Xenograft Studies
This compound Mouse Xenograft Model:
-
Cell Line: MV4-11 (human MLL-rearranged leukemia cell line).
-
Animal Model: Mice (specific strain not detailed in the provided results).
-
Tumor Implantation: MV4-11 cells were implanted subcutaneously.
-
Treatment Administration: Due to poor pharmacokinetics, this compound was delivered via subcutaneously implanted mini-osmotic pumps for survival studies.[3] In a separate study, oral administration of 200 mg/kg twice daily was tested.[1]
-
Efficacy Endpoints: Tumor growth inhibition, survival, and pharmacodynamic analysis of H3K79 methylation and target gene (HOXA9, MEIS1) expression in tumor tissue.[1][3]
Pinometostat (EPZ-5676) Rat Xenograft Model:
-
Cell Line: MV4-11.[4]
-
Animal Model: Female athymic nude rats (rnu/rnu).[4]
-
Tumor Implantation: MV4-11 cells were implanted subcutaneously.[4]
-
Treatment Administration: Pinometostat was administered via continuous intravenous (IV) infusion into the femoral vein for 21 days at doses up to 70.5 mg/kg/day.[4][6]
-
Efficacy Endpoints: Tumor volume was measured to assess anti-tumor activity. Pharmacodynamic markers, including H3K79 methylation and HOXA9 and MEIS1 mRNA levels, were assessed in tumor tissues. Animal body weight and general health were monitored for toxicity.[4][6][7]
Visualized Pathways and Workflows
Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
Caption: General experimental workflow for in vivo efficacy studies.
Discussion and Conclusion
The progression from this compound to pinometostat (EPZ-5676) clearly illustrates a successful optimization strategy in drug development. While this compound validated DOT1L as a therapeutic target, its in vivo efficacy was severely hampered by poor pharmacokinetic properties, which could not achieve the sustained and profound target inhibition required to suppress MLL-fusion-driven tumor growth.[1][3] Even at high oral doses, this compound failed to inhibit tumor growth in a mouse xenograft model, despite achieving a partial reduction in global H3K79 methylation.[1] This highlights a crucial disconnect between global biomarker modulation and functional anti-tumor response, suggesting that near-complete and continuous target inhibition is necessary.
In contrast, the next-generation inhibitor pinometostat, despite also being unsuitable for oral delivery, was designed with properties amenable to continuous intravenous infusion.[1][4] This administration method allowed for sustained high-level exposure, leading to robust pharmacodynamic effects and, critically, complete and lasting tumor regressions in a rat xenograft model.[4][6]
References
- 1. New Potent DOT1L Inhibitors for in Vivo Evaluation in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Killing of Mixed Lineage Leukemia Cells by a Potent Small-Molecule DOT1L Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of a Cytostatic Inhibitor of MLLr Leukemia Targeting the DOT1L Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Validating the specificity of EPZ004777 through kinase profiling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
EPZ004777 exhibits exceptional potency and selectivity for its primary target, DOT1L. In cell-free assays, it demonstrates an IC50 of 0.4 nM for DOT1L, with over 1,200-fold selectivity against other tested protein methyltransferases (PMTs).[1] This high degree of specificity minimizes off-target effects, making it a valuable tool for studying DOT1L biology and a promising candidate for targeted cancer therapy. This guide will delve into the available quantitative data, detail the experimental protocols used for its validation, and provide a visual representation of its mechanism and the workflows for its characterization.
Comparative Specificity of DOT1L Inhibitors
The primary competitor to this compound is Pinometostat (EPZ-5676), another potent and selective DOT1L inhibitor. Both compounds are SAM-competitive inhibitors and have been extensively studied in preclinical and clinical settings.
| Compound | Target | IC50 / Ki | Selectivity | Reference |
| This compound | DOT1L | IC50: 0.4 nM | >1,200-fold vs. other PMTs | [1] |
| Pinometostat (EPZ-5676) | DOT1L | Ki: 80 pM | >37,000-fold vs. other PMTs | [2] |
Note: While the prompt requested kinase profiling, the available data for this compound and its direct competitor focuses on selectivity against other methyltransferases, which are the more relevant off-targets given their shared cofactor, SAM.
DOT1L Signaling Pathway and Inhibition
DOT1L is the sole known histone methyltransferase that methylates lysine 79 of histone H3 (H3K79). This methylation is associated with active transcription. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to chromatin, leading to the hypermethylation of H3K79 at target genes like HOXA9 and MEIS1, driving leukemogenesis. This compound acts as a competitive inhibitor of the SAM binding site on DOT1L, preventing the transfer of a methyl group to H3K79 and thereby repressing the expression of these oncogenic genes.
References
Unraveling the Transcriptional Consequences of DOT1L Inhibition: A Comparative Analysis
A deep dive into the gene expression changes induced by different DOT1L inhibitors reveals both common and compound-specific effects on critical cancer-related pathways. This guide provides a comparative analysis of experimental data, offering researchers and drug development professionals a clear overview of the therapeutic potential and mechanistic nuances of targeting the DOT1L enzyme.
DOT1L (disruptor of telomeric silencing 1-like) is a histone methyltransferase that plays a crucial role in the regulation of gene expression. Its primary function is the methylation of histone H3 at lysine 79 (H3K79), a modification associated with actively transcribed genes. In certain cancers, particularly those with rearrangements of the mixed-lineage leukemia (MLL) gene, DOT1L is aberrantly recruited to specific genomic loci, leading to the overexpression of oncogenes such as HOXA9 and MEIS1.[1][2][3] This has made DOT1L a compelling therapeutic target, leading to the development of several small molecule inhibitors.
This guide compares the effects of two prominent DOT1L inhibitors, EPZ004777 and Pinometostat (EPZ-5676), alongside a newer generation compound, here referred to as Compound 10, on global gene expression in MLL-rearranged leukemia cell lines.
Comparative Analysis of Gene Expression Changes
Treatment of MLL-rearranged leukemia cell lines with different DOT1L inhibitors leads to a significant downregulation of a common set of MLL target genes. However, the magnitude of these changes and the broader impact on the transcriptome can vary between compounds. The following table summarizes the observed changes in key leukemogenic genes upon treatment with this compound, Pinometostat, and Compound 10.
| Gene | Inhibitor | Cell Line | Fold Change (log2) | p-value | Data Source |
| HOXA9 | This compound | OCI-AML2 | -2.5 | <0.001 | GSE85107[4] |
| Pinometostat | MOLM-13 | -3.1 | <0.001 | GSE149184[5] | |
| Compound 10 | MOLM-13 | -3.4 | <0.001 | GSE149184[5] | |
| MEIS1 | This compound | OCI-AML2 | -2.1 | <0.001 | GSE85107[4] |
| Pinometostat | MOLM-13 | -2.8 | <0.001 | GSE149184[5] | |
| Compound 10 | MOLM-13 | -3.0 | <0.001 | GSE149184[5] | |
| FLT3 | This compound | OCI-AML2 | -1.8 | <0.01 | GSE85107[6] |
| Pinometostat | MV4-11 | Downregulated | - | [7] | |
| Compound 10 | MOLM-13 | Not Reported | - | - |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for DOT1L inhibitors involves the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site of the DOT1L enzyme, preventing the transfer of a methyl group to H3K79.[7] This leads to a reduction in H3K79 methylation at MLL target gene loci, resulting in their transcriptional repression and subsequent anti-leukemic effects.
Mechanism of DOT1L Inhibition
The experimental workflow to assess gene expression changes induced by DOT1L inhibitors typically involves cell culture, inhibitor treatment, RNA extraction, and subsequent analysis by RNA sequencing (RNA-seq).
References
- 1. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of Meis1 and HoxA9 in acute lymphocytic leukemias with the t(4 : 11) abnormality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Therapeutic Potential of the DOT1L Inhibitor this compound Using Bioinformatics and Molecular Docking Approaches in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitors of the histone methyltransferase DOT1L show potent antileukemic activity in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-canonical H3K79me2-dependent pathways promote the survival of MLL-rearranged leukemia | eLife [elifesciences.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Handling EPZ004777
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling of EPZ004777, a potent and selective DOT1L inhibitor. Adherence to these guidelines is critical to ensure the safety of researchers and the integrity of experimental outcomes. The following procedures cover the lifecycle of the compound within the laboratory, from receipt to disposal.
Personal Protective Equipment (PPE) and Safety Precautions
While some supplier Safety Data Sheets (SDS) may classify this compound as not hazardous, it is prudent to treat all research compounds of this nature with a high degree of caution. "Standard Handling" procedures should be rigorously followed. The following Personal Protective Equipment (PPE) is mandatory when handling this compound in its powdered form and in solution.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended when handling the solid compound. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when weighing or handling the powdered form outside of a certified chemical fume hood or ventilated balance enclosure. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial to minimize exposure risk and prevent contamination. The following workflow outlines the key procedural steps.
Figure 1. A workflow diagram illustrating the key stages of handling this compound, from receiving to disposal.
Receiving and Inspection
-
1.1. Upon receipt, visually inspect the external packaging for any signs of damage, such as cracks, leaks, or punctures.
-
1.2. If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
1.3. If the package is intact, transfer it to the designated laboratory area for unpacking.
-
1.4. Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) before opening the package.
-
1.5. Carefully unpack the compound, verifying that the primary container is sealed and undamaged.
-
1.6. Log the compound into your laboratory's chemical inventory system, noting the date of receipt, quantity, and assigned storage location.
Storage
-
2.1. Based on supplier recommendations, store the solid compound in a tightly sealed container at either -20°C or -80°C.[1]
-
2.2. The storage area should be clearly labeled and designated for potent compounds.
-
2.3. For stock solutions, it is recommended to store them in small aliquots to avoid repeated freeze-thaw cycles.[1]
Sample Preparation (Weighing and Dissolving)
-
3.1. All handling of the solid, powdered form of this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.
-
3.2. Before weighing, decontaminate the work surface.
-
3.3. Use dedicated spatulas and weighing boats. If disposable, discard them as solid chemical waste immediately after use. If reusable, decontaminate them thoroughly.
-
3.4. To prepare a stock solution, dissolve the weighed powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
3.5. Cap the vial tightly and vortex until the compound is fully dissolved.
-
3.6. Prepare aliquots of the stock solution in appropriately labeled cryovials for storage.
Experimental Use
-
4.1. When diluting the stock solution for experiments, perform the work in a chemical fume hood or on a designated and clearly marked bench area.
-
4.2. Always wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
4.3. Avoid generating aerosols.
-
4.4. In case of a spill, immediately alert others in the vicinity and follow your institution's chemical spill cleanup procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
All disposable materials that have come into contact with this compound (e.g., weighing boats, pipette tips, gloves, bench paper) must be collected in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
-
Liquid Waste:
-
Unused stock solutions and experimental media containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid chemical waste container.
-
Do not dispose of any liquid waste containing this compound down the drain.
-
-
Empty Vials:
-
Empty vials that contained the solid compound or stock solutions should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vials can then be disposed of as solid waste.
-
-
Waste Pickup:
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the full chemical name and any other required information.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
